SKI-73
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H58N8O8 |
|---|---|
Molecular Weight |
851.0 g/mol |
IUPAC Name |
(2S,5S)-5-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-(benzylamino)-N-[2-(4-methoxyphenyl)ethyl]-2-[[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]hexanamide |
InChI |
InChI=1S/C46H58N8O8/c1-26-27(2)39(57)36(28(3)38(26)56)46(4,5)21-35(55)53-33(44(60)49-19-18-29-12-15-32(61-6)16-13-29)17-14-31(23-48-22-30-10-8-7-9-11-30)20-34-40(58)41(59)45(62-34)54-25-52-37-42(47)50-24-51-43(37)54/h7-13,15-16,24-25,31,33-34,40-41,45,48,58-59H,14,17-23H2,1-6H3,(H,49,60)(H,53,55)(H2,47,50,51)/t31-,33-,34+,40?,41-,45+/m0/s1 |
InChI Key |
HZHUKQLWLNDVDZ-MJEVXDOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Epigenetic Impact of SKI-73: A Technical Guide to a Novel PRMT4 Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of SKI-73, a cell-permeable chemical probe, and its profound effects on histone methylation through its active metabolite, SKI-72, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1). We delve into the mechanism of action of SKI-72, its impact on PRMT4-mediated histone arginine methylation, and the downstream consequences on gene transcription. This document consolidates key quantitative data, detailed experimental protocols for essential assays, and visual representations of the underlying molecular pathways and experimental workflows to facilitate further research and drug development efforts targeting PRMT4.
Introduction to this compound and its Target: PRMT4
This compound is a prodrug that, once inside the cell, is converted into its active form, SKI-72.[1] SKI-72 is a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1] PRMT4 is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[2][3] This post-translational modification plays a significant role in the regulation of gene expression.[2]
PRMT4 specifically mediates the asymmetric dimethylation of arginine residues 17 and 26 on histone H3 (H3R17me2a and H3R26me2a).[3][4] These methylation marks are generally associated with transcriptional activation.[3] By inhibiting PRMT4, SKI-72 effectively reduces these specific histone methylation marks, thereby modulating gene expression programs involved in various cellular processes, including cell proliferation, differentiation, and oncogenesis.
Mechanism of Action of SKI-72
SKI-72 acts as a competitive inhibitor of PRMT4.[5] It occupies the binding sites for both the methyl donor, S-adenosylmethionine (SAM), and the peptide substrate.[1] This dual occupancy prevents PRMT4 from catalyzing the methylation of its target arginine residues on histone tails and other proteins. The inhibition of PRMT4's enzymatic activity leads to a global reduction in H3R17 and H3R26 methylation, altering the chromatin landscape and subsequently affecting the transcription of PRMT4-target genes.
Quantitative Data on SKI-72 and Other PRMT4 Inhibitors
The potency and selectivity of SKI-72 and other notable PRMT4 inhibitors are summarized in the tables below. This data is critical for designing experiments and for the development of novel therapeutic agents.
| Inhibitor | Target(s) | IC50 (nM) | Cell-based IC50 (µM) | Selectivity | Reference |
| SKI-72 | PRMT4 | Sub-nanomolar | Not explicitly stated, but potent in cells | >10-fold over 7 other PRMTs and 26 other methyltransferases | [5] |
| TP-064 | PRMT4 | < 10 | 0.043 (MED12 methylation) | >100-fold over other PRMTs (except PRMT6) | [6] |
| MS023 | Type I PRMTs | PRMT4: 83 ± 10 | Not explicitly stated | Pan-inhibitor of Type I PRMTs | [7] |
| MS049 | PRMT4/PRMT6 | PRMT4: 34 ± 10 | 1.4 (Med12 methylation) | Dual inhibitor, selective over other PRMTs | [8] |
| II757 | Pan-PRMT | PRMT4: 5 | Not explicitly stated | Pan-inhibitor of PRMTs | [9] |
Table 1: Biochemical and Cellular Potency of Selected PRMT4 Inhibitors.
| Inhibitor | PRMT1 | PRMT3 | PRMT5 | PRMT6 | PRMT7 | PRMT8 |
| TP-064 | >10,000 | >10,000 | >10,000 | 1,300 ± 400 | >10,000 | 8,100 ± 600 |
| MS023 | 30 ± 9 | 119 ± 14 | >20,000 | 4 ± 0.5 | >20,000 | 5 ± 0.1 |
Table 2: Selectivity Profile of TP-064 and MS023 against other PRMTs (IC50 in nM).[6][7]
Signaling Pathway of PRMT4 in Transcriptional Activation
PRMT4 functions as a transcriptional coactivator, primarily for nuclear hormone receptors.[1] Upon ligand binding, the receptor recruits a complex of coactivators, including p160 family members and the histone acetyltransferases p300/CBP.[1] PRMT4 is then recruited to this complex, where it methylates histone H3 at R17 and R26.[3] This methylation event creates a docking site for other effector proteins and is thought to facilitate chromatin remodeling, leading to a more open chromatin structure that is permissive for transcription.
Caption: PRMT4 signaling pathway in hormone-dependent transcriptional activation.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This protocol is adapted for determining the inhibitory activity of compounds like SKI-72 on PRMT4.
Materials:
-
Recombinant human PRMT4
-
Histone H3 substrate (full-length or peptide)
-
S-adenosyl-L-[methyl-³H]-methionine
-
2x HMT buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT)
-
SKI-72 or other inhibitors
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mix in a microcentrifuge tube on ice for each assay.
-
To each tube, add 10 µL of 2x HMT buffer.
-
Add 1 µL of S-adenosyl-L-[methyl-³H]-methionine.[2]
-
Add the histone H3 substrate to a final concentration of 1-5 µM.
-
Add varying concentrations of SKI-72 (or vehicle control).
-
Add 1-2 µL of recombinant PRMT4.
-
Add sterile water to a final volume of 20 µL.[2]
-
Incubate the reactions at 30°C for 1 hour with gentle shaking.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the paper three times for 5 minutes each with 50 mM sodium bicarbonate (pH 9.0).
-
Air dry the paper and place it in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Cellular Histone Arginine Methylation
This protocol allows for the detection of changes in H3R17 methylation in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., MCF-7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against H3R17me2a
-
Primary antibody for a loading control (e.g., total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Culture cells and treat them with various concentrations of this compound for a specified duration (e.g., 24-72 hours).[10]
-
Harvest the cells and lyse them in cell lysis buffer to extract total protein.[10]
-
Determine protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Separate the protein lysates by SDS-PAGE (a 15% gel is recommended for histones).[6]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3R17me2a antibody overnight at 4°C.[3]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[10]
-
Strip the membrane and re-probe with the total Histone H3 antibody as a loading control.
Chromatin Immunoprecipitation (ChIP)
This protocol can be used to determine if this compound treatment reduces the association of H3R17me2a with specific gene promoters.
Materials:
-
Cells treated with this compound or vehicle
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-H3R17me2a antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
qPCR reagents
Procedure:
-
Crosslink proteins to DNA by adding formaldehyde directly to the cell culture medium and incubating.
-
Quench the crosslinking reaction with glycine.
-
Harvest and lyse the cells.
-
Shear the chromatin by sonication to an average fragment size of 200-1000 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with the anti-H3R17me2a antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by heating in the presence of NaCl.
-
Digest the proteins with Proteinase K.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical workflow for characterizing the effects of this compound.
Caption: A typical experimental workflow for characterizing this compound.
Conclusion
This compound, through its active form SKI-72, serves as a valuable chemical probe for elucidating the biological functions of PRMT4. Its high potency and selectivity make it an excellent tool for studying the role of PRMT4-mediated histone arginine methylation in gene regulation and disease. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute experiments aimed at further understanding the epigenetic mechanisms governed by PRMT4 and to explore its potential as a therapeutic target.
References
- 1. epigenome-noe.net [epigenome-noe.net]
- 2. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 4. promega.com [promega.com]
- 5. [PDF] In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates. | Semantic Scholar [semanticscholar.org]
- 6. news-medical.net [news-medical.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Chromatin immunoprecipitation protocol for histone modifications and protein-DNA binding analyses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
- 10. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Dual Kinase Inhibitor: A Technical Guide to the Discovery and Development of Bosutinib (SKI-606)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bosutinib, formerly known as SKI-606, is a potent, orally active, second-generation tyrosine kinase inhibitor (TKI) that functions as a dual inhibitor of the Src and Abl kinases. Its development marked a significant advancement in the treatment of certain hematological malignancies, particularly chronic myeloid leukemia (CML), offering a valuable therapeutic option for patients who have developed resistance or intolerance to first-line therapies. This technical guide provides an in-depth overview of the discovery, preclinical, and clinical development of Bosutinib, with a focus on its mechanism of action, key experimental data, and the signaling pathways it modulates.
Discovery and Rationale
The development of Bosutinib was driven by the need to overcome the limitations of existing CML therapies, most notably imatinib (B729). While imatinib revolutionized CML treatment by targeting the Bcr-Abl fusion protein, the emergence of resistance, often due to point mutations in the Abl kinase domain, necessitated the development of novel inhibitors. The rationale behind a dual Src/Abl inhibitor stemmed from the understanding that both Src family kinases and the Bcr-Abl oncoprotein play crucial roles in the pathogenesis of CML and other malignancies. Src kinases are involved in various cellular processes, including proliferation, survival, and migration, and their aberrant activation is implicated in cancer progression and metastasis.[1] By simultaneously targeting both Src and Abl, Bosutinib was designed to provide a more comprehensive blockade of oncogenic signaling pathways.
Mechanism of Action
Bosutinib is a 4-anilino-3-quinolinecarbonitrile that functions as an ATP-competitive inhibitor of both Src and Abl kinases.[2] It binds to the active conformation of the Abl kinase domain, a feature that distinguishes it from imatinib, which primarily recognizes the inactive conformation.[1] This allows Bosutinib to inhibit not only the wild-type Bcr-Abl but also a majority of imatinib-resistant Bcr-Abl mutants, with the notable exceptions of the T315I and V299L mutations.[3] The dual inhibition of Src and Abl leads to the suppression of their downstream signaling pathways, ultimately resulting in the inhibition of cell proliferation and the induction of apoptosis in sensitive cancer cells.[4]
Preclinical Development
In Vitro Kinase Inhibition
Bosutinib demonstrated potent inhibitory activity against both Src and Abl kinases in cell-free assays. The half-maximal inhibitory concentration (IC50) values highlight its high affinity for these targets.
| Target Kinase | IC50 (nM) | Assay Type |
| Src | 1.2 | Cell-free |
| Abl | 1.0 | Cell-free |
| Src (in cell lysate) | 400 | Lysate-based |
| Abl (in cell lysate) | 85 | Lysate-based |
Data compiled from multiple sources.[5][6]
Cellular Activity
In cellular assays, Bosutinib effectively inhibited the proliferation of various cancer cell lines, particularly those dependent on Bcr-Abl signaling.
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia | 20 |
| KU812 | Chronic Myeloid Leukemia | 5 |
| MEG-01 | Chronic Myeloid Leukemia | 20 |
| Ba/F3 (Bcr-Abl WT) | Murine Myeloid | 41.61 |
| MDA-MB-231 | Breast Cancer | ~250 (migration) |
| MDA-MB-468 | Breast Cancer | ~250 (migration) |
Data compiled from multiple sources.[7][8]
In Vivo Efficacy
Preclinical studies in animal models demonstrated the anti-tumor efficacy of Bosutinib. In xenograft models using CML cell lines, oral administration of Bosutinib led to significant tumor regression. For instance, in a K562 xenograft model, a dose of 100 mg/kg resulted in the eradication of large tumors.[7] Similarly, in a prostate cancer model, Bosutinib treatment significantly reduced tumor volume and skeletal lesion area.[9][10]
Key Experimental Protocols
Src/Abl Kinase Inhibition Assay (ELISA-based)
This protocol outlines a common method for determining the in vitro inhibitory activity of Bosutinib against Src and Abl kinases.
Materials:
-
Recombinant Src or Abl kinase
-
Biotinylated peptide substrate
-
Streptavidin-coated microtiter plates
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.5 mM Na₃VO₄)
-
ATP
-
Bosutinib (or other test compounds)
-
EDTA
-
Europium-labeled anti-phosphotyrosine antibody
-
DELFIA enhancement solution
-
Plate reader
Procedure:
-
Coat streptavidin-coated microtiter plates with the biotinylated peptide substrate.
-
Wash the plates to remove unbound substrate.
-
Prepare serial dilutions of Bosutinib in the kinase reaction buffer.
-
Add the kinase (Src or Abl) and the Bosutinib dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Europium-labeled anti-phosphotyrosine antibody and incubate to allow for binding to the phosphorylated substrate.
-
Wash the plates to remove unbound antibody.
-
Add DELFIA enhancement solution to develop the signal.
-
Read the time-resolved fluorescence on a compatible plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Bosutinib concentration.
Cell Proliferation Assay (MTS Assay)
This protocol describes the use of an MTS assay to assess the effect of Bosutinib on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete cell culture medium
-
96-well cell culture plates
-
Bosutinib stock solution
-
MTS reagent
-
Plate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Bosutinib in the complete cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of Bosutinib. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add MTS reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Phospho-Src/Abl
This protocol details the steps for detecting the phosphorylation status of Src and Abl kinases in cells treated with Bosutinib.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Bosutinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Src, anti-Src, anti-phospho-Abl, anti-Abl)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of Bosutinib for a specified time.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for total Src/Abl and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Signaling Pathways Modulated by Bosutinib
Bosutinib's dual inhibition of Src and Abl kinases leads to the downregulation of several key signaling pathways that are critical for cancer cell proliferation, survival, and migration.
Bcr-Abl Signaling Pathway
In CML, the constitutively active Bcr-Abl fusion protein drives oncogenesis through the activation of multiple downstream pathways. Bosutinib directly inhibits the kinase activity of Bcr-Abl, thereby blocking these downstream signals.
Caption: Inhibition of the Bcr-Abl signaling cascade by Bosutinib.
Src Signaling Pathway
Src kinases are key regulators of multiple signaling pathways initiated by receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors. By inhibiting Src, Bosutinib can disrupt these downstream pathways, leading to reduced cell migration, invasion, and proliferation.
Caption: Bosutinib-mediated inhibition of the Src signaling pathway.
Clinical Development
Bosutinib has undergone extensive clinical evaluation, primarily in patients with CML.
Phase I/II Clinical Trial (NCT00261846)
This pivotal study evaluated the safety and efficacy of Bosutinib in patients with Philadelphia chromosome-positive (Ph+) CML who were resistant or intolerant to imatinib. The trial consisted of a dose-escalation phase followed by an expansion phase at the recommended dose of 500 mg once daily.[11][12]
Key Efficacy Results (Chronic Phase CML):
| Endpoint | Result (Median Follow-up: 24.2 months) |
| Major Cytogenetic Response (MCyR) | 53% |
| Complete Cytogenetic Response (CCyR) | 41% |
| Complete Hematologic Remission (CHR) | 86% |
| 2-Year Progression-Free Survival | 79% |
| 2-Year Overall Survival | 92% |
Data from Cortes JE, et al. Blood. 2011.[11]
The study demonstrated that Bosutinib was effective in a heavily pre-treated patient population, including those with various Bcr-Abl mutations.[11][13]
Safety and Tolerability
The most common treatment-emergent adverse events associated with Bosutinib were gastrointestinal, including diarrhea, nausea, and vomiting, which were generally mild to moderate and manageable.[11][13] Other notable adverse events included rash and elevated liver transaminases. The safety profile of Bosutinib is distinct from other TKIs, with a lower incidence of myelosuppression, which may be attributed to its minimal activity against c-KIT and PDGF-R.[3]
Experimental Workflow: From Target Identification to Clinical Candidate
The development of Bosutinib followed a logical progression from initial concept to a clinically approved drug.
Caption: The developmental workflow of Bosutinib (SKI-606).
Conclusion
Bosutinib (SKI-606) represents a successful example of rational drug design, targeting key oncogenic drivers in CML and other cancers. Its dual inhibition of Src and Abl kinases provides a potent and broad-spectrum anti-cancer activity, particularly in the context of imatinib resistance. The comprehensive preclinical and clinical data have established Bosutinib as a valuable therapeutic agent for patients with Ph+ CML. Ongoing research continues to explore its potential in other malignancies and in combination with other therapies, further solidifying its role in the landscape of targeted cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 9. researchgate.net [researchgate.net]
- 10. SKI-606 (Bosutinib) blocks prostate cancer invasion, growth, and metastasis in vitro and in vivo through regulation of genes involved in cancer growth and skeletal metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
SKI-73: A Technical Guide to its Impact on Gene Regulation and Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKI-73 is a cell-permeable prodrug that is intracellularly converted to its active form, SKI-72, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). PRMT4 is a key epigenetic regulator that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, thereby influencing a wide array of cellular processes. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on gene regulation through the inhibition of PRMT4-mediated methylation, and its effects on critical signal transduction pathways. This document consolidates available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling networks to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of PRMT4 inhibition.
Introduction to this compound and its Target, PRMT4
This compound is a chemical probe designed for the specific inhibition of PRMT4 in cellular assays. As a prodrug, it readily crosses the cell membrane and is subsequently metabolized into SKI-72, which directly inhibits the enzymatic activity of PRMT4. A structurally similar compound, SKI-73N, serves as a negative control as its active form, SKI-72N, is significantly less potent against PRMT4.
PRMT4 is a Type I protein arginine methyltransferase that plays a crucial role in transcriptional activation. It asymmetrically dimethylates arginine residues, most notably Histone H3 at arginine 17 (H3R17me2a), a mark associated with active gene transcription.[1] Beyond histones, PRMT4 methylates a variety of non-histone proteins, including the chromatin remodeling factor BAF155, the Poly(A)-Binding Protein 1 (PABP-1), and the Mediator complex subunit MED12, thereby regulating processes such as chromatin accessibility, RNA processing, and signal transduction.[2][3] Dysregulation of PRMT4 activity has been implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[1]
Quantitative Data on this compound and SKI-72 Activity
The following tables summarize the available quantitative data for the inhibitory activity of SKI-72 (the active form of this compound) and the cellular effects of the prodrug this compound.
Table 1: In Vitro Inhibitory Activity of SKI-72
| Target | IC50 (nM) | Assay Type | Notes |
| PRMT4 (CARM1) | 13 | Radiometric | Potent and primary target. |
| PRMT7 | 400 | Radiometric | >30-fold selectivity over PRMT7. |
| Other PRMTs | >10 µM | Radiometric | Highly selective for PRMT4. |
Table 2: Cellular Activity of this compound
| Substrate | Cell Line | IC50 | Notes |
| BAF155 methylation | Not specified | 538 nM | Demonstrates target engagement in cells. |
| PABP-1 methylation | Not specified | 1.43 µM | Inhibition of a non-histone substrate. |
| MED12 methylation | Cell line dependent | 500 - 2600 nM | Activity varies across different cell types. |
Table 3: Comparative Potency of Control Compound
| Compound | Target | IC50 | Notes |
| SKI-72N | PRMT4 | 1.04 µM | Significantly less potent than SKI-72, validating its use as a negative control. |
Impact on Gene Regulation
The primary mechanism by which this compound influences gene regulation is through the inhibition of PRMT4's methyltransferase activity. This leads to a reduction in H3R17me2a, a histone mark that is crucial for the recruitment of transcriptional coactivators and the initiation of gene expression.
Histone Methylation
PRMT4-mediated methylation of H3R17 is a key step in the activation of gene transcription. By inhibiting this process, this compound can lead to the silencing or downregulation of PRMT4 target genes.
Figure 1: Mechanism of this compound in inhibiting histone methylation.
Non-Histone Protein Methylation and Gene Expression
This compound also affects gene expression by preventing the methylation of non-histone proteins involved in transcription. For example, the methylation of BAF155, a component of the SWI/SNF chromatin remodeling complex, by PRMT4 is implicated in directing the complex to specific genomic locations to regulate gene expression. Inhibition of this process by this compound can alter the expression of genes involved in cancer progression and metastasis.[3]
Role in Signal Transduction
PRMT4 is integrated into several critical signaling pathways. By inhibiting PRMT4, this compound can modulate these pathways, leading to significant cellular effects.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a key regulator of cell growth, differentiation, and apoptosis. PRMT4 can act as a coactivator for Smad proteins, the central mediators of TGF-β signaling. While PRMT5 has been shown to methylate SMAD4 to activate the pathway, the precise role of PRMT4 in methylating Smad proteins is an area of ongoing research. However, by influencing chromatin accessibility at TGF-β target genes, PRMT4 inhibition can modulate the cellular response to TGF-β.[4]
Figure 2: this compound's potential impact on the TGF-β signaling pathway.
AKT/mTOR Signaling Pathway
Recent studies have demonstrated that PRMT4 can promote the progression of hepatocellular carcinoma by activating the AKT/mTOR signaling pathway.[5][6] This pathway is a central regulator of cell proliferation, growth, and survival. Overexpression of PRMT4 has been shown to increase the phosphorylation of AKT, mTOR, and their downstream effectors. Inhibition of PRMT4 with compounds like this compound could therefore represent a therapeutic strategy to suppress this pro-tumorigenic signaling cascade.
Figure 3: this compound's inhibitory effect on the PRMT4-mediated activation of the AKT/mTOR pathway.
Experimental Protocols
The following are generalized protocols for key experiments to assess the impact of this compound on gene regulation and signal transduction. Note: These are templates and must be optimized for specific cell lines and experimental conditions.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 to 20 µM) and the negative control SKI-73N for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for Histone and Non-Histone Protein Methylation
This protocol is for detecting changes in the methylation status of PRMT4 substrates.
-
Cell Lysis: Treat cells with this compound or SKI-73N for the desired time and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against asymmetrically dimethylated H3R17 (H3R17me2a), methylated BAF155, or other methylated substrates overnight at 4°C. Also, probe for total levels of the respective proteins and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP)
This technique is used to determine the association of PRMT4 and the H3R17me2a mark with specific gene promoters.
-
Cross-linking: Treat cells with this compound or vehicle for the desired time, then cross-link protein-DNA complexes with 1% formaldehyde (B43269) for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against PRMT4 or H3R17me2a, or a control IgG, overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column.
-
Analysis: Analyze the precipitated DNA by qPCR using primers for the promoter regions of target genes.
Conclusion
This compound is a valuable chemical probe for elucidating the biological functions of PRMT4. Its ability to potently and selectively inhibit PRMT4 in cellular systems allows for the detailed investigation of this enzyme's role in gene regulation and signal transduction. The disruption of PRMT4-mediated methylation by this compound has been shown to impact key cancer-related pathways, such as TGF-β and AKT/mTOR signaling, highlighting the therapeutic potential of targeting PRMT4. This guide provides a foundational understanding of this compound's mechanism and its application in research, serving as a catalyst for further studies into the development of PRMT4 inhibitors for various diseases.
References
- 1. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1 Methylates Chromatin Remodeling Factor BAF155 to Enhance Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 methylating SMAD4 activates TGF-β signaling and promotes colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gene expression profiling to define the cell intrinsic role of the SKI proto-oncogene in hematopoiesis and myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Significance of SKI-606 (Bosutinib) in Breast Cancer Research: A Technical Guide
Note to the Reader: The query for "SKI-73" in breast cancer research did not yield information on a specific, widely recognized therapeutic agent with that designation. The available scientific literature suggests a likely confusion with SKI-606 , also known as Bosutinib (B1684425) , a potent Src/Abl kinase inhibitor that has been evaluated in breast cancer. This document will proceed by focusing on the significant body of research available for SKI-606 (Bosutinib) as it pertains to breast cancer.
Introduction
Breast cancer remains a leading cause of cancer-related mortality in women, driven largely by metastatic progression. The development of targeted therapies that disrupt key oncogenic signaling pathways is a cornerstone of modern cancer research. SKI-606 (Bosutinib) is an orally active, dual inhibitor of Src and Abl tyrosine kinases.[1] Both Src and Abl are non-receptor tyrosine kinases that are frequently overexpressed or hyperactivated in breast cancer, playing pivotal roles in regulating cell proliferation, survival, migration, and invasion.[2][3] This guide provides a comprehensive technical overview of the preclinical and clinical research on SKI-606 in breast cancer, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
SKI-606 is an ATP-competitive inhibitor that targets the kinase domains of both Src and Abl.[4] In breast cancer cells, the aberrant activation of Src signaling, often downstream of receptor tyrosine kinases like EGFR and HER2, promotes an aggressive phenotype.[2] SKI-606 abrogates this signaling cascade. Its primary anti-cancer effects in breast cancer are cytostatic rather than cytotoxic, focusing on the inhibition of metastatic processes.[5][6]
Upon treatment, SKI-606 leads to:
-
Inhibition of Src/Abl Autophosphorylation: Prevents the activation of Src (at Tyr416) and Abl kinases.[7][8]
-
Disruption of Downstream Signaling: Blocks the phosphorylation of key downstream effectors integral to cell adhesion and migration, including Focal Adhesion Kinase (FAK), Crk-Associated Substrate (p130Cas), and Mitogen-Activated Protein Kinase (MAPK)/Akt pathways.[6][7]
-
Phenotypic Changes: Causes a marked inhibition of cell spreading, migration, and invasion. It also promotes cell-to-cell adhesion, leading to a more epithelial-like, less migratory phenotype.[5][6]
Quantitative Data Presentation
The efficacy of SKI-606 has been quantified in numerous preclinical models of breast cancer. The data below is summarized for clarity and comparison.
Table 1: In Vitro Efficacy of SKI-606 in Breast Cancer Cell Lines
| Cell Line | Assay Type | Endpoint | IC50 / Effective Concentration | Citation |
| MDA-MB-231 | Migration (Wound Healing) | Inhibition of cell migration | ~0.1 - 0.3 µM | [5] |
| Multiple Lines | Invasion (Boyden Chamber) | Inhibition of invasion | ~250 nM | [5][6] |
| Multiple Lines | c-Src Kinase Activity | Inhibition of phosphorylation | ~250 nM | [6] |
| MDA-MB-231 | Proliferation | Dose-dependent inhibition | Micromolar concentrations | [8] |
| Py-230 (Murine) | Proliferation | Inhibition of proliferation | Sub-micromolar | [9] |
Table 2: In Vivo Efficacy of SKI-606 in Breast Cancer Xenograft Models
| Model | Treatment | Outcome | Quantitative Result | Citation |
| MDA-MB-231-GFP Xenograft (BALB/c nu/nu mice) | 150 mg/kg SKI-606 daily oral gavage | Tumor Volume Reduction | 45-54% decrease vs. vehicle | [7] |
| MDA-MB-231-GFP Xenograft (BALB/c nu/nu mice) | 150 mg/kg SKI-606 daily oral gavage | Metastasis Reduction | Significant decrease in GFP-positive metastases | [7] |
| PyMT Mammary Tumors (Mouse Model) | SKI-606 | Inhibition of Active Src | 75% reduction in P-Y418 levels | [9] |
Table 3: Clinical Trial Data for Bosutinib (SKI-606)
| Trial Phase | Patient Population | Treatment | Key Outcomes | Citation |
| Phase II | Pretreated locally advanced or metastatic breast cancer | Single-agent bosutinib (400 mg/day) | Clinical Benefit Rate: 27.4%; 2-year OS: 26.4% | [10] |
| Phase I | Advanced solid tumors (including breast cancer) | Bosutinib + Capecitabine | Stable Disease: 45% of breast cancer patients | [11] |
| Phase I | HR+/HER2- metastatic breast cancer | Bosutinib + Palbociclib + Fulvestrant | Combination deemed effective for overcoming resistance | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate SKI-606.
Cell Migration Assay (Wound Healing)
-
Objective: To assess the effect of SKI-606 on the two-dimensional movement of breast cancer cells.
-
Methodology:
-
Breast cancer cells (e.g., MDA-MB-231) are grown to a confluent monolayer in culture plates.
-
A sterile pipette tip is used to create a uniform "wound" or scratch in the monolayer.
-
The cells are washed to remove debris and incubated with fresh medium containing various concentrations of SKI-606 (e.g., 0.01 to 1 µM) or a vehicle control (DMSO).[5]
-
The closure of the wound is monitored and photographed at regular intervals (e.g., 0 and 48 hours).[5]
-
The rate of cell migration is quantified by measuring the change in the wound area over time.
-
Cell Invasion Assay (Boyden Chamber / Matrigel Assay)
-
Objective: To evaluate the ability of SKI-606 to inhibit the invasion of cancer cells through an extracellular matrix.
-
Methodology:
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pores) are coated with Matrigel, a basement membrane extract.
-
Breast cancer cells (e.g., MDA-MB-231) are seeded into the upper chamber in a serum-free medium containing SKI-606 or a vehicle control.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
The chamber is incubated for a set period (e.g., 48 hours) to allow for cell invasion.[5]
-
Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of invasion is calculated relative to the control.[5]
-
In Vivo Tumor Growth and Metastasis Model
-
Objective: To determine the effect of SKI-606 on primary tumor growth and metastasis in a living organism.
-
Methodology:
-
Human breast cancer cells (e.g., MDA-MB-231), often transfected with a reporter like Green Fluorescent Protein (GFP), are injected into the mammary fat pads of immunodeficient mice (e.g., BALB/c nu/nu).[7][8]
-
Tumors are allowed to grow to a palpable size (e.g., 30-50 mm³).[7]
-
Mice are randomized into treatment and control groups. The treatment group receives SKI-606 (e.g., 150 mg/kg) via daily oral gavage, while the control group receives the vehicle alone.[7]
-
Primary tumor volume is measured regularly with calipers.
-
At the end of the study, primary tumors and distant organs (lungs, liver, spleen) are harvested.
-
Tumors are analyzed by Western blot or immunohistochemistry for target protein phosphorylation (e.g., p-Src, p-Akt).[7]
-
Metastases in distant organs are quantified by detecting the GFP signal.[7]
-
Western Blot Analysis for Signaling Pathway Inhibition
-
Objective: To quantify the inhibition of phosphorylation of key signaling proteins by SKI-606.
-
Methodology:
-
Breast cancer cells are treated with SKI-606 at various concentrations and for different durations.
-
Cells are lysed, and total protein is extracted and quantified.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific for phosphorylated proteins (e.g., anti-p-Src, anti-p-FAK, anti-p-Akt) and total proteins.[5][8]
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
Band intensity is quantified to determine the ratio of phosphorylated to total protein, indicating the level of kinase inhibition.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SRC kinase-mediated signaling pathways and targeted therapies in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bosutinib Reduces the Efficacy of Dasatinib in Triple-negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SKI-606 (bosutinib), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SKI-606 (bosutinib), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Src/Abl kinase inhibitor, SKI-606, blocks breast cancer invasion, growth, and metastasis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Control of mammary tumor differentiation by SKI-606 (bosutinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II study of single-agent bosutinib, a Src/Abl tyrosine kinase inhibitor, in patients with locally advanced or metastatic breast cancer pretreated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase I Study of the Non-Receptor Kinase Inhibitor Bosutinib in Combination with Pemetrexed in Patients with Selected Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bosutinib + Palbociclib + Fulvestrant for Advanced Breast Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. ascopubs.org [ascopubs.org]
The Enzymatic Core of PRMT4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic activity of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). PRMT4 is a key epigenetic regulator involved in a multitude of cellular processes, including transcriptional activation, RNA processing, and DNA damage repair. Its dysregulation has been implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention. This document details PRMT4's substrate specificity, enzymatic kinetics, and key signaling pathways, and provides detailed protocols for the robust assessment of its activity.
Enzymatic Activity and Substrate Specificity
PRMT4 is a Type I protein arginine methyltransferase that catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within substrate proteins.[1] This enzymatic reaction results in the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[1]
PRMT4 exhibits specificity for arginine residues located within proline- and glycine-rich motifs.[1] Its substrates can be broadly categorized into histone and non-histone proteins, playing a crucial role in the regulation of chromatin structure and gene expression.
Histone Substrates
PRMT4 is well-characterized for its methylation of histone H3 at several key arginine residues, which are critical for transcriptional activation.
-
Histone H3 Arginine 17 (H3R17): Methylation of H3R17 is a hallmark of PRMT4 activity and is strongly associated with active gene transcription.[2][3]
-
Histone H3 Arginine 26 (H3R26): Similar to H3R17, methylation at this site is also linked to transcriptional activation.[3]
-
Histone H3 Arginine 2 (H3R2): While also methylated by PRMT4, this mark's functional consequence is more complex and can be context-dependent.[3]
Non-Histone Substrates
Beyond histones, PRMT4 targets a growing list of non-histone proteins, thereby modulating their function in various cellular pathways.
-
Mediator Complex Subunit 12 (MED12): PRMT4-mediated methylation of MED12, a component of the Mediator complex, has been shown to regulate its RNA-binding ability.[4]
-
BAF155 (SMARCC1): As a subunit of the SWI/SNF chromatin remodeling complex, methylation of BAF155 by PRMT4 influences chromatin structure and gene expression.[1]
-
Poly(A)-Binding Protein 1 (PABP1): Methylation of PABP1 by PRMT4 is involved in the regulation of mRNA stability and translation.[1]
-
p300/CBP: These histone acetyltransferases are also substrates of PRMT4, and their methylation can influence their coactivator function.
Quantitative Data on Enzymatic Activity and Inhibition
The following tables summarize available quantitative data on PRMT4's kinetic parameters and the potency of various inhibitors.
Table 1: Kinetic Parameters of PRMT4
| Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference |
| S-adenosyl-L-methionine (SAM) | ~20 nM | - | - | [5] |
| Histone H3 peptide (unspecified) | - | - | - | |
| PABP1(456-466) peptide | 12 µM | - | 708 | [6] |
Table 2: IC50 Values of PRMT4 Inhibitors
| Inhibitor | IC50 | Assay Type | Reference |
| II757 | 5 nM | Radioisotope 3H-AdoMet | [7] |
| AH237 | 2.8 nM | Not specified | [7] |
| Sinefungin (amide derivative 4a) | 43 nM | Not specified | [8] |
| 6'-Homosinefungin (amide derivative 4b) | 1.9 µM | Not specified | [8] |
| Compound 12c | 0.42 µM | Radioisotope-based filter assay | [8][9] |
| Compound 12f | Sub-micromolar | Radioisotope-based filter assay | [10] |
| Compound 12g | Sub-micromolar | Radioisotope-based filter assay | [10] |
| Compound 12h | Sub-micromolar | Radioisotope-based filter assay | [10] |
| TP-064 | <10 nM | Not specified | [1] |
Signaling Pathways and Catalytic Mechanism
PRMT4 Signaling in Transcriptional Activation
PRMT4 plays a central role as a transcriptional coactivator. It is recruited to gene promoters by transcription factors and other coactivators, where it methylates histones and other components of the transcriptional machinery, leading to chromatin decompaction and enhanced gene expression.
Caption: PRMT4 in transcriptional activation.
Catalytic Mechanism of PRMT4
The catalytic mechanism of PRMT4 follows a typical SN2 reaction, where the methyl group from SAM is transferred to a nitrogen atom of the arginine side chain. The reaction proceeds through a ternary complex of the enzyme, SAM, and the arginine-containing substrate.
Caption: Catalytic mechanism of PRMT4.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the enzymatic activity of PRMT4.
Radiometric Methyltransferase Assay using [3H]-SAM
This is a direct and highly sensitive method to quantify methyltransferase activity.
Materials:
-
Recombinant human PRMT4
-
Histone H3 peptide (or other substrate)
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
Unlabeled S-adenosyl-L-methionine (SAM)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA
-
Quench Buffer: 8 M Guanidine-HCl in 2.5% TFA
-
Reversed-phase resin-filled pipette tips (e.g., ZipTips®)
-
Scintillation cocktail and liquid scintillation counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, PRMT4 enzyme, and the desired concentration of unlabeled SAM.
-
Add [3H]-SAM to the reaction mixture.
-
Equilibrate the reaction mixture at 37°C for 3 minutes.[5]
-
Initiate the reaction by adding the substrate (e.g., histone H3 peptide). The typical reaction volume is 35 µL.[5]
-
At specified time points (e.g., 0, 2, 4, 6 minutes), take a 5 µL aliquot of the reaction and add it to 6 µL of quench buffer to stop the reaction.[5]
-
Process each quenched sample using a reversed-phase resin-filled pipette tip to separate the methylated peptide from the unreacted [3H]-SAM.
-
Elute the methylated peptide from the tip into a scintillation vial.
-
Add scintillation cocktail to the vial and measure the radioactivity using a liquid scintillation counter.
-
Calculate the amount of incorporated methyl groups based on the specific activity of the [3H]-SAM.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This is a no-wash, bead-based immunoassay suitable for high-throughput screening.
Materials:
-
Recombinant human PRMT4
-
Biotinylated histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA anti-methyl-Arginine Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer: 25 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20[11]
-
384-well white opaque microplates
Protocol:
-
In a 384-well plate, add 5 µL of inhibitor or assay buffer.
-
Add 2.5 µL of 4x concentrated PRMT4 enzyme solution and incubate for 10 minutes at room temperature.[11]
-
Initiate the reaction by adding 2.5 µL of a 4x concentrated mix of biotinylated histone H3 peptide and SAM.[11]
-
Incubate the reaction for 60 minutes at room temperature.[11]
-
Stop the reaction by adding 5 µL of AlphaLISA anti-methyl-Arginine Acceptor beads. Incubate for 60 minutes at room temperature.[11]
-
Add 10 µL of Streptavidin-coated Donor beads under subdued light and incubate for 30 minutes at room temperature in the dark.[11]
-
Read the plate on an AlphaScreen-capable plate reader at 615 nm.
Caption: AlphaLISA experimental workflow.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the engagement of a compound with its target protein in a cellular context. This protocol is adapted for PRMT4 based on general CETSA principles and protocols for other PRMTs.
Materials:
-
Cell line expressing PRMT4 (e.g., HEK293T, MCF7)
-
Test compound (PRMT4 inhibitor) and DMSO (vehicle control)
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibody specific for PRMT4
-
Secondary antibody conjugated to HRP
-
Western blotting equipment and reagents
Protocol:
-
Culture cells to 80-90% confluency.
-
Treat cells with the test compound or DMSO for a specified time (e.g., 1 hour) at 37°C.[6]
-
Harvest and resuspend cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[6]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[6]
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble PRMT4 at each temperature by Western blotting using a PRMT4-specific antibody.
-
A shift in the melting curve of PRMT4 in the presence of the compound compared to the DMSO control indicates target engagement.
Conclusion
This technical guide provides a detailed overview of the enzymatic activity of PRMT4, a critical regulator of cellular function and a promising therapeutic target. The provided data and protocols offer a valuable resource for researchers and drug development professionals working to further elucidate the roles of PRMT4 and to develop novel therapeutic strategies targeting this enzyme. Further research is warranted to expand the quantitative understanding of PRMT4's kinetics with its diverse range of substrates.
References
- 1. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CARM1 methylates MED12 to regulate its RNA-binding ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. benchchem.com [benchchem.com]
- 7. A Pan-Inhibitor for Protein Arginine Methyltransferase Family Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Turning Nonselective Inhibitors of Type I Protein Arginine Methyltransferases into Potent and Selective Inhibitors of Protein Arginine Methyltransferase 4 through a Deconstruction–Reconstruction and Fragment-Growing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
The Dichotomous Role of SKI in Cellular Invasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sloan-Kettering Institute (SKI) proto-oncoprotein, a potent regulator of cellular signaling, has emerged as a critical, yet complex, player in the landscape of cancer biology. Initially identified for its oncogenic potential, SKI's involvement in cellular invasion and metastasis is multifaceted, exhibiting both pro- and anti-invasive properties contingent on the specific cellular context and signaling milieu. This technical guide synthesizes the current understanding of the relationship between SKI and cellular invasion, providing a detailed examination of the underlying molecular mechanisms, a compilation of quantitative data from key studies, and comprehensive experimental protocols for investigating these processes. Particular emphasis is placed on the interplay between SKI and the Transforming Growth Factor-β (TGF-β) signaling pathway, a central axis in its regulatory function. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to elucidate the therapeutic potential of targeting SKI and its associated pathways in oncology.
Introduction
Cellular invasion is a hallmark of cancer progression, enabling tumor cells to breach the basement membrane and disseminate to distant organs, a process known as metastasis.[1] The SKI protein, an evolutionarily conserved nuclear protein, has been implicated in the regulation of these critical events.[2] While often overexpressed in various malignancies, including melanoma, pancreatic cancer, and colorectal cancer, its precise role in invasion is not straightforward.[3][4] SKI is a well-established negative regulator of the TGF-β signaling pathway, a pathway notorious for its dual role as both a tumor suppressor in early-stage cancers and a promoter of invasion and metastasis in advanced diseases.[3][5][6] This guide delves into the intricate molecular choreography orchestrated by SKI in the context of cellular invasion, providing a framework for future research and therapeutic development.
The Core Mechanism: SKI and the TGF-β Signaling Pathway
The canonical function of SKI in relation to cellular invasion is its potent inhibition of the TGF-β signaling cascade. TGF-β ligands initiate signaling by binding to serine/threonine kinase receptors on the cell surface, leading to the phosphorylation and activation of receptor-regulated Smad proteins (R-Smads), primarily Smad2 and Smad3.[3] Activated R-Smads then form a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in cell cycle arrest and apoptosis, thereby suppressing tumor growth.[3]
SKI disrupts this tumor-suppressive pathway through multiple mechanisms:
-
Direct Binding to Smad Proteins: SKI physically interacts with Smad2 and Smad3, preventing their phosphorylation and subsequent activation.[3]
-
Sequestration of Smad Complexes: SKI can sequester the activated Smad complexes in the cytoplasm, inhibiting their nuclear translocation.[3]
-
Inhibition of Transcriptional Complex Formation: Within the nucleus, SKI can interfere with the formation of the functional Smad2/3/4 complex with essential nuclear cofactors, thereby repressing the transcription of TGF-β target genes.[3]
By abrogating the cytostatic effects of TGF-β, elevated SKI expression can contribute to unchecked cell proliferation and create a permissive environment for tumor progression.[3]
A Twist in the Tale: TGF-β-Mediated Degradation of SKI
Paradoxically, TGF-β can also induce the degradation of SKI, suggesting a complex feedback loop.[5] Upon TGF-β stimulation, the E3 ubiquitin ligase Arkadia mediates the ubiquitination and subsequent proteasomal degradation of SKI in a Smad-dependent manner.[5] The binding of phosphorylated Smad2 or Smad3 to SKI is a prerequisite for efficient degradation by Arkadia.[5] This degradation of SKI can, in turn, enhance TGF-β signaling, potentially contributing to its pro-tumorigenic activities in later stages of cancer.[5]
References
- 1. An In Vitro Inverted Vertical Invasion Assay to Avoid Manipulation of Rare or Sensitive Cell Types [jcancer.org]
- 2. Ski: Double roles in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ski Promotes Tumor Growth Through Abrogation of Transforming Growth Factor-β Signaling in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amplification of SKI is a prognostic marker in early colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transforming growth factor-beta suppresses the ability of Ski to inhibit tumor metastasis by inducing its degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SKI knockdown inhibits human melanoma tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays Using SKI-73
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of SKI-73 in cell-based assays. While "this compound" is not a widely documented specific inhibitor, the nomenclature "SKI" strongly suggests a Src Kinase Inhibitor . The Src family of non-receptor tyrosine kinases (SFKs) are critical regulators of various cellular processes, and their aberrant activation is frequently observed in cancer, making them a key therapeutic target.[1][2][3] Therefore, this document will focus on the application of a representative Src kinase inhibitor, referred to as this compound, in common cell-based assays.
Alternatively, it is possible that "this compound" is a misnomer for an inhibitor targeting CD73 , an ecto-enzyme that plays a crucial role in tumor immunosuppression by producing adenosine (B11128).[4][5] Given the therapeutic interest in CD73, a brief overview of assays related to CD73 inhibition is also provided.
Section 1: Src Kinase Inhibition Assays
Src family kinases, including Src, Lck, Fyn, and Lyn, are involved in signaling pathways that control cell proliferation, survival, migration, and angiogenesis.[1][3] Inhibitors of these kinases are valuable tools for cancer research and drug development.
Data Presentation: IC50 Values of Representative Src Kinase Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for several known Src family kinase inhibitors against various cancer cell lines. It is important to note that these values can vary depending on the cell line, assay conditions, and incubation time.[6]
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Dasatinib | K562 | Chronic Myeloid Leukemia | 0.00021 |
| Bosutinib | K562 | Chronic Myeloid Leukemia | <0.02 |
| SU6656 | Various | - | 0.02 - 0.28 (for Src, Yes, Lyn, Fyn)[3] |
| PP2 | Various | - | 0.004 - 0.005 (for Lck, Fyn)[3] |
| Tirbanibulin (KX2-391) | Various | - | 0.009 - 0.06[3] |
Experimental Protocols
This protocol describes a colorimetric assay to measure the metabolic activity of cells, which serves as an indicator of cell viability, to determine the IC50 of this compound.[7]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)[8]
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[7]
-
-
Solubilization of Formazan:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.[7]
-
This protocol is to confirm that this compound inhibits its intended target, Src kinase, by detecting the phosphorylation status of Src.
Materials:
-
Cancer cell line
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Src (Tyr416), anti-Src, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Re-probe the membrane with antibodies against total Src and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the reduction in Src phosphorylation upon treatment with this compound.
-
Visualizations
Caption: Simplified Src signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the MTT-based cell viability assay.
Section 2: CD73 Inhibition Assays (Alternative Target)
CD73 is an enzyme that converts AMP to immunosuppressive adenosine in the tumor microenvironment.[5] Inhibiting CD73 can enhance anti-tumor immunity.[4]
Protocol 3: CD73 Enzymatic Activity Assay
This protocol measures the enzymatic activity of CD73 on the cell surface.
Materials:
-
Cancer cell line with known CD73 expression
-
This compound (as a potential CD73 inhibitor)
-
AMP (substrate)
-
Malachite green reagent (for phosphate (B84403) detection)
-
Assay buffer
Procedure:
-
Cell Preparation:
-
Plate cells and allow them to adhere.
-
-
Inhibitor and Substrate Addition:
-
Pre-incubate cells with different concentrations of this compound.
-
Add AMP to initiate the enzymatic reaction.
-
-
Phosphate Detection:
-
After a defined incubation period, collect the supernatant.
-
Add malachite green reagent to the supernatant to detect the amount of inorganic phosphate released from AMP hydrolysis.
-
-
Data Analysis:
-
Measure the absorbance and calculate the percentage of CD73 inhibition.
-
Visualization
Caption: The CD73-adenosine pathway and the inhibitory action of a CD73 inhibitor.
References
- 1. c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 2. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for the CD73 Inhibitor AB680 (Quemliclustat) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes serve as a comprehensive guide for the use of AB680 (Quemliclustat), a potent and selective small-molecule inhibitor of CD73, in cell culture experiments. The ecto-5'-nucleotidase, CD73, is a critical enzyme in the purinergic signaling pathway, responsible for the conversion of extracellular adenosine (B11128) monophosphate (AMP) to the immunosuppressive nucleoside, adenosine. In the tumor microenvironment (TME), elevated levels of adenosine dampen the anti-tumor activity of immune cells, including T cells and natural killer (NK) cells, thereby promoting tumor immune evasion.[1] AB680 is a reversible, competitive inhibitor of human CD73 with a reported inhibition constant (Ki) of 5 pM.[2][3] By blocking the production of adenosine, AB680 aims to restore anti-tumor immunity.[4]
This document provides detailed methodologies for key in vitro assays, recommended working concentrations, and data on the potency of AB680 and other CD73 inhibitors.
Data Presentation: In Vitro Potency of CD73 Inhibitors
The following table summarizes the in vitro potency of AB680 and other representative small-molecule CD73 inhibitors against various cell types and recombinant enzymes. This data is crucial for determining the appropriate concentration range for your cell culture experiments.
| Compound Name | Target | Cell Line / System | IC50 / Ki Value |
| AB680 (Quemliclustat) | Human CD73 | Recombinant hCD73 | Ki: 4.9 pM |
| Human CD73 | Soluble hCD73 | IC50: 0.043 nM | |
| Human CD73 | CHO cells (expressing hCD73) | IC50: 0.070 nM | |
| Human CD73 | Human PBMC | IC50: 0.011 nM | |
| Human CD73 | Human CD8+ T cells | IC50: 0.008 nM | |
| Murine CD73 | Murine CD8+ T cells | IC50: 0.66 nM | |
| XC-12 | Human CD73 | Soluble hCD73 | IC50: 12.36 nM |
| Human CD73 | Membrane-bound hCD73 | IC50: 1.29 nM | |
| Compound 73 | Human CD73 | Recombinant hCD73 | IC50: 12 nM |
| Compound 74 | Human CD73 | Recombinant hCD73 | IC50: 19 nM |
Data sourced from multiple preclinical studies.[3][5][6]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Reconstitution and Storage of AB680
For in vitro experiments, proper handling of AB680 is crucial for maintaining its activity.
-
Solvent : High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
Stock Solution Preparation : Prepare a high-concentration stock solution, for example, 10 mM, by dissolving the powdered AB680 in DMSO.
-
Storage : Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Dilutions : When ready to use, thaw an aliquot at room temperature and prepare fresh serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (MTT-Based)
This protocol outlines the assessment of AB680's effect on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
AB680 stock solution (10 mM in DMSO)
-
96-well, clear, flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding :
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Treatment with AB680 :
-
Prepare serial dilutions of AB680 in complete culture medium. A suggested starting concentration range is 0.1 nM to 10 µM to generate a full dose-response curve.
-
Include appropriate controls: a "vehicle control" (medium with the same final DMSO concentration as the highest AB680 dose) and a "no-cell" control (medium only for background subtraction).
-
Carefully remove the medium from the wells and add 100 µL of the prepared AB680 dilutions or control solutions.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay :
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the average absorbance of the "no-cell" control from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the percent viability against the log concentration of AB680 and fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.
-
Protocol 2: Western Blot for Downstream Signaling Analysis
This protocol allows for the analysis of changes in protein expression or phosphorylation status in pathways affected by CD73 inhibition.
Materials:
-
Cells treated with AB680 as described in the cell viability protocol (using 6-well or 10 cm plates)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-CD73, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis :
-
After treatment, wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well or dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting :
-
Normalize protein samples with lysis buffer and Laemmli sample buffer. Boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection :
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities using densitometry software, normalizing to a loading control like β-actin.
-
Protocol 3: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells following treatment with AB680.
Materials:
-
Cells treated with AB680 in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting :
-
After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining :
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis :
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-) : Viable cells
-
Lower-Right (Annexin V+ / PI-) : Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+) : Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+) : Necrotic cells
-
-
Conclusion
AB680 is a highly potent inhibitor of CD73, offering a valuable tool for investigating the role of the adenosine pathway in cancer biology and immunology. The protocols provided herein offer a standardized framework for assessing its effects in vitro. Researchers should optimize parameters such as cell seeding density, inhibitor concentration, and incubation time for their specific cell lines and experimental questions.
References
- 1. arcusbio.com [arcusbio.com]
- 2. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Treating Cancer Cell Lines with a CD73 Inhibitor
Note on "SKI-73": Initial searches for a compound specifically named "this compound" did not yield conclusive results in the context of a cancer therapeutic. However, given the prominence of "73" and the search results obtained, it is plausible that the intended compound of interest is a CD73 inhibitor . CD73 is a critical enzyme in the adenosine (B11128) signaling pathway and a promising target in cancer immunotherapy.[1][2] This document provides a detailed protocol for treating cancer cell lines with a representative and well-characterized small molecule CD73 inhibitor, AB-680 (Quemliclustat) .[3][4]
Introduction
CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a crucial role in generating extracellular adenosine by converting adenosine monophosphate (AMP).[1][5] In the tumor microenvironment (TME), high levels of adenosine act as a potent immunosuppressive molecule, inhibiting the function of various immune cells, including T cells and Natural Killer (NK) cells, thereby allowing cancer cells to evade immune destruction.[1][2] CD73 inhibitors are designed to block this enzymatic activity, reducing adenosine production and restoring anti-tumor immunity.[1] AB-680 is a highly potent, reversible, and selective inhibitor of human CD73.[3][6]
These application notes provide protocols for the in vitro evaluation of a CD73 inhibitor using cancer cell lines, focusing on determining its inhibitory activity and effects on immune cell function.
Data Presentation
Quantitative data for the representative CD73 inhibitor, AB-680, is summarized in the table below for easy reference and comparison.
| Compound | Target | Assay Type | Cell Line/System | IC50 / Ki |
| AB-680 | Human CD73 | Enzymatic Activity | Soluble hCD73 | 4.9 pM (Ki)[6] |
| AB-680 | Human CD73 | Enzymatic Activity | CHO cells | 0.070 nM (IC50)[3] |
| AB-680 | Human CD73 | Enzymatic Activity | Human CD8+ T Cells | 0.66 nM (IC50)[3] |
| AB-680 | Mouse CD73 | Enzymatic Activity | Mouse CD8+ T Cells | 0.008 nM (IC50)[3] |
| AB-680 | Human CD73 | Enzymatic Activity | hPBMC | 0.011 nM (IC50)[3] |
Signaling Pathway
The following diagram illustrates the adenosine signaling pathway and the mechanism of action of CD73 inhibitors.
References
- 1. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD73 X-ray Crystallography | Assay Development | Domainex [domainex.co.uk]
- 6. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SKI-606 (Bosutinib) in a Breast Cancer Cell Invasion Model
Note on Nomenclature: While the initial query specified SKI-73, extensive literature searches indicate that SKI-606 (bosutinib) is the well-characterized Src/Abl kinase inhibitor studied in the context of breast cancer cell invasion. This document will focus on the application of SKI-606, as it is scientifically supported by available data.
Introduction
Metastasis is the primary cause of mortality in breast cancer patients, and the process of cell invasion is a critical initial step. The non-receptor tyrosine kinase Src is a key regulator of multiple signaling pathways that promote cell motility, invasion, and metastasis.[1] Elevated Src activity is frequently observed in breast cancers and is associated with a more aggressive disease phenotype.[2][3] SKI-606 (bosutinib) is a potent, orally available dual inhibitor of Src and Abl kinases.[2][4] Preclinical studies have demonstrated its efficacy in suppressing the invasive potential of human breast cancer cells, making it a valuable tool for research and a potential therapeutic agent.[3][5] These application notes provide detailed protocols for utilizing SKI-606 in a breast cancer cell invasion model, along with data presentation and visualization of the relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the effects of SKI-606 on breast cancer cell lines.
Table 1: IC50 Values of SKI-606 in Breast Cancer Cell Lines
| Parameter | Cell Line | IC50 Value | Reference |
| Inhibition of Cell Invasion | Various Breast Cancer Cell Lines | ~250 nmol/L | [2][3] |
| Inhibition of Cellular Src Kinase Activity | Intact Tumor Cells | ~250 nmol/L | [3] |
| Inhibition of FAK, Pyk2, and p130Cas Phosphorylation | MDA-MB-468 | ~250 nmol/L | [3] |
| Inhibition of Cell Migration | Breast Cancer Cell Lines | 0.1 - 0.3 µmol/L | [6] |
Table 2: Effect of SKI-606 (250 nmol/L) on Breast Cancer Cell Invasion
| Cell Line | Treatment | Mean Percentage of Invasive Cells (Compared to Control) | Reference |
| MDA-MB-231 | SKI-606 (250 nmol/L) | Reduced | [2][7] |
| MDA-MB-468 | SKI-606 (250 nmol/L) | Reduced | [2][7] |
| SUM-159 | SKI-606 (250 nmol/L) | Reduced | [2][7] |
| BT-549 | SKI-606 (250 nmol/L) | Reduced | [2][7] |
Signaling Pathways
SKI-606 exerts its anti-invasive effects by inhibiting the Src signaling cascade. Upon activation by upstream signals, such as growth factors, Src kinase phosphorylates a number of downstream effector proteins involved in cell adhesion and motility.[2] SKI-606 blocks the kinase activity of Src, thereby preventing the phosphorylation and activation of these downstream targets.[2][3]
Key downstream effectors of Src that are inhibited by SKI-606 include:
-
Focal Adhesion Kinase (FAK): A critical component of focal adhesions that mediates cell-matrix interactions and cell migration.[2]
-
Proline-rich tyrosine kinase 2 (Pyk2): A non-receptor tyrosine kinase related to FAK, involved in cell motility.[3]
-
Crk-associated substrate (p130Cas): An adaptor protein that, when phosphorylated, recruits other signaling molecules to focal adhesions to promote cell migration.[3]
Notably, at concentrations sufficient to block invasion, SKI-606 does not significantly affect cell proliferation or survival, nor does it alter the phosphorylation of Akt or Stat3.[2][3] This indicates a selective action on the signaling pathways controlling cell motility.[2]
Caption: SKI-606 inhibits the Src signaling pathway.
Experimental Protocols
Cell Culture
-
Cell Lines: Human breast cancer cell lines such as MDA-MB-231, MDA-MB-468, SUM-159, and BT-549 are suitable for these assays.
-
Culture Medium: Grow cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Matrigel Invasion Assay
This assay measures the ability of cells to invade through a basement membrane extract (Matrigel).
-
Materials:
-
24-well Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
Matrigel Basement Membrane Matrix
-
Serum-free culture medium
-
Culture medium with FBS (as a chemoattractant)
-
SKI-606 (dissolved in DMSO)
-
Cotton swabs
-
Crystal Violet staining solution
-
-
Protocol:
-
Thaw Matrigel on ice overnight. Dilute Matrigel with cold, serum-free medium to the desired concentration.
-
Coat the top of the Transwell inserts with a thin layer of the diluted Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.
-
Harvest breast cancer cells and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts. Include different concentrations of SKI-606 or a DMSO vehicle control in the cell suspension.
-
Add culture medium containing FBS to the lower chamber to act as a chemoattractant.
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields under a microscope.
-
Quantify the results by comparing the number of invaded cells in the SKI-606-treated wells to the vehicle control wells.
-
Caption: Workflow for the Matrigel Invasion Assay.
Western Blot Analysis
This protocol is for assessing the phosphorylation status of Src and its downstream targets.
-
Materials:
-
Breast cancer cells treated with SKI-606 or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-Src, anti-phospho-FAK (Tyr576/577), anti-FAK, anti-phospho-p130Cas, anti-p130Cas)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Protocol:
-
Treat breast cancer cells with various concentrations of SKI-606 or vehicle for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein or a loading control like β-actin.
-
Conclusion
SKI-606 (bosutinib) is a valuable research tool for studying the role of Src kinase in breast cancer cell invasion. The provided protocols offer a framework for investigating the anti-invasive effects of this inhibitor and elucidating its mechanism of action. The selective inhibition of the Src/FAK/p130Cas signaling pathway by SKI-606 highlights its potential as a targeted therapeutic strategy to combat breast cancer metastasis.
References
- 1. Src inhibitors in breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SKI-606 (bosutinib), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Status of Src Inhibitors in Solid Tumor Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Src/Abl kinase inhibitor, SKI-606, blocks breast cancer invasion, growth, and metastasis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: Detecting PRMT4 Inhibition by SKI-73 Using Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a type I arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2] Dysregulation of PRMT4 activity has been implicated in several diseases, including cancer, making it an attractive therapeutic target.[3] SKI-73 is a cell-permeable chemical probe that acts as a prodrug, being processed into active inhibitors of CARM1.[4] This application note provides a detailed protocol for utilizing Western blotting to detect the inhibition of PRMT4 by this compound in a cellular context.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[5][6] This protocol details the treatment of cells with the PRMT4 inhibitor this compound, followed by the preparation of cell lysates, separation of proteins by SDS-PAGE, transfer to a membrane, and immunodetection of total PRMT4 and a downstream marker of its activity. A common substrate for PRMT4 is MED12; thus, assessing the level of asymmetrically dimethylated MED12 (MED12-Rme2a) can serve as a pharmacodynamic biomarker for PRMT4 inhibition.[7][8] A decrease in the MED12-Rme2a signal relative to the total MED12 or a loading control would indicate successful inhibition of PRMT4 by this compound.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., HEK293T, MCF7) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Treatment: The following day, replace the culture medium with fresh medium containing varying concentrations of this compound or a vehicle control (e.g., DMSO). A typical concentration range to test for a dose-response effect could be from 0.1 µM to 10 µM.
-
Incubation: Incubate the cells for a predetermined period. An incubation time of 48-72 hours is often sufficient to observe changes in methylation marks.[7]
II. Preparation of Cell Lysates
-
Cell Harvest: After incubation, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples with lysis buffer to ensure equal protein loading in the subsequent steps.
IV. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with 4x or 5x Laemmli sample buffer.[9] Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load 20-30 µg of each protein sample into the wells of a 4-12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantification: Analyze the band intensities using image analysis software. Normalize the signal of the protein of interest to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Table 1: Recommended Reagents and Working Concentrations
| Reagent/Antibody | Vendor Example | Recommended Dilution/Concentration |
| PRMT4/CARM1 Antibody | Cell Signaling Technology #3379 | 1:1000[10] |
| Asymmetric Di-Methyl Arginine Motif Antibody | Cell Signaling Technology #13522 | 1:1000 |
| β-Actin Antibody (Loading Control) | Various | 1:1000 - 1:5000 |
| Anti-rabbit IgG, HRP-linked Antibody | Various | 1:2000 - 1:5000 |
| This compound | Various | 0.1 µM - 10 µM |
Visualizations
Caption: Experimental workflow for Western blot analysis of PRMT4 inhibition.
Caption: Signaling pathway of PRMT4 and its inhibition by this compound.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT4/CARM1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bu.edu [bu.edu]
- 7. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PRMT4/CARM1 (3H2) Mouse mAb | Cell Signaling Technology [awsprod-cellsignal.com]
How to prepare SKI-73 stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation and use of SKI-73, a cell-permeable chemical probe with prodrug properties designed to inhibit Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4). This compound readily penetrates cell membranes and is subsequently processed into its active inhibitor form, SKI-72. This document offers detailed protocols for the preparation of stock solutions, guidelines for experimental use, and an overview of the CARM1 signaling pathway.
Chemical Properties and Storage
A summary of the key chemical properties and recommended storage conditions for this compound is provided below. Adherence to these guidelines is critical for maintaining the compound's integrity and activity.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2206744-61-6 |
| Molecular Formula | C₄₆H₅₈N₈O₈ |
| Molecular Weight | ~851.0 g/mol |
| Appearance | Lyophilized powder |
| Purity | >98% (or as specified by supplier) |
| Storage of Solid | Store at -20°C for up to 2 years. |
| Storage of Stock Solution | -80°C for up to 6 months; 4°C for up to 2 weeks. |
Preparation of this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This concentration is a standard starting point for most in vitro cellular assays.
Materials:
-
This compound lyophilized powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryogenic vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized this compound powder to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weighing: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.851 mg of this compound (Mass = Molarity x Volume x Molecular Weight).
-
Dissolution: Add the calculated volume of sterile, anhydrous DMSO to the vial containing the this compound powder. For 0.851 mg of this compound, add 100 µL of DMSO to achieve a 10 mM concentration.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, homogenous solution should be observed. If necessary, gentle warming to 37°C or brief sonication can aid in dissolution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber cryogenic vials. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Long-term Storage: Store the aliquots at -80°C for long-term stability (up to 6 months). For short-term use, aliquots can be stored at 4°C for up to two weeks.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
Experimental Protocols: Cellular Assays
This compound is a valuable tool for studying the biological functions of CARM1 in various cellular contexts. Below is a general protocol for treating cells with this compound.
Recommended Working Concentrations:
-
Initial Range: 1 µM to 10 µM.
-
Caution: Some studies suggest that concentrations above 5 µM may lead to off-target effects or cytotoxicity. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Protocol for Cell Treatment:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature. Prepare the final working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in culture medium.
-
Note: Ensure the final DMSO concentration in the culture medium is consistent across all experimental conditions, including vehicle controls (typically ≤ 0.1%).
-
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration. The incubation time will vary depending on the specific assay and the biological question being addressed.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess the methylation status of CARM1 substrates (e.g., PABP1, SmB), quantitative PCR to measure changes in gene expression, or cell-based assays to evaluate proliferation, migration, or invasion.
This compound Mechanism of Action and CARM1 Signaling Pathway
This compound acts as a prodrug, meaning it is inactive until it is metabolically converted into its active form, SKI-72, within the cell. SKI-72 is a potent and selective inhibitor of CARM1, a protein arginine methyltransferase that plays a crucial role in epigenetic regulation and signal transduction.
CARM1 catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification can modulate protein function, protein-protein interactions, and gene expression. Key substrates of CARM1 include histone H3, the SWI/SNF chromatin remodeling complex subunit BAF155, and the mediator complex subunit MED12. By methylating these and other substrates, CARM1 is involved in the regulation of various cellular processes, including transcription, cell cycle progression, and cell fate determination. Dysregulation of CARM1 activity has been implicated in several diseases, including cancer.
CARM1 Signaling Pathway and Inhibition by this compound
Application Notes and Protocols: Utilizing SKI-73 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKI-73 is a cell-active chemical probe that acts as a prodrug, converting to the potent and selective inhibitor SKI-72, which targets Protein Arginine Methyltransferase 4 (PRMT4).[1] PRMT4, also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is an enzyme that plays a crucial role in the regulation of gene expression and various cellular processes by methylating histone and non-histone proteins.[2][3] Overexpression of PRMT4 has been implicated in the progression of several cancers, including breast, prostate, lung, and colorectal cancers, making it a compelling target for therapeutic intervention.[2][4]
While specific preclinical or clinical data on the use of this compound or its active form, SKI-72, in combination with other cancer drugs is not currently available in published literature, the therapeutic strategy of targeting PRMT4 in combination regimens holds significant promise. This document provides application notes and protocols based on the broader class of PRMT4 inhibitors to guide researchers in designing experiments to explore the potential of this compound in combination cancer therapies.
It is important to distinguish the chemical probe this compound, a PRMT4 inhibitor, from the SKI (Sloan-Kettering Institute) oncoprotein. The SKI oncoprotein is a repressor of TGF-β signaling and represents a distinct therapeutic target in cancers such as pancreatic cancer.[5][6]
Mechanism of Action of PRMT4 and Rationale for Combination Therapy
PRMT4 is a Type I PRMT that catalyzes the asymmetric dimethylation of arginine residues on its substrates.[7] This post-translational modification can alter protein function and localization, impacting various cellular pathways critical for cancer cell proliferation and survival. PRMT4 inhibitors, like the active form of this compound, typically function by competing with the enzyme's natural substrate, S-adenosylmethionine (SAM), the methyl group donor.[2] By blocking the methyltransferase activity of PRMT4, these inhibitors can modulate gene expression and disrupt oncogenic signaling pathways.[2]
The rationale for using PRMT4 inhibitors in combination therapy is based on the principle of synthetic vulnerability, where the inhibition of PRMT4 can sensitize cancer cells to the effects of other anticancer agents. For instance, combining PRMT1 inhibitors with EGFR inhibitors has been shown to increase the sensitivity of non-small cell lung cancer cells to the EGFR inhibitor.[7] Similarly, combining PRMT5 inhibitors with mTOR inhibitors has been explored as a potential therapeutic approach in glioblastoma.[7] These examples with other PRMT family members provide a strong rationale for investigating analogous combination strategies with PRMT4 inhibitors.
PRMT4 Signaling Pathway
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ski Promotes Tumor Growth Through Abrogation of Transforming Growth Factor-β Signaling in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ski: Double roles in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cancer synthetic vulnerabilities to PRMT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Gene Regulation: A Guide to Studying SKI-73's Effects on Gene Expression
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the effects of SKI-73, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1), on gene expression. This document offers detailed protocols for cell-based assays, RNA sequencing (RNA-seq), and data analysis, designed to empower researchers in elucidating the molecular mechanisms of this compound and its therapeutic potential.
Introduction to this compound and its Target, PRMT4
This compound is a cell-permeable prodrug that is intracellularly converted to SKI-72, a highly selective inhibitor of PRMT4. PRMT4, also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a crucial epigenetic modifier that plays a significant role in transcriptional regulation. It catalyzes the asymmetric dimethylation of arginine residues on both histone (e.g., H3R17, H3R26) and non-histone proteins. This modification often leads to transcriptional activation by facilitating the recruitment of coactivators and modifying chromatin structure.
Given PRMT4's role as a transcriptional coactivator in various signaling pathways, including those governed by steroid hormone receptors and the AKT/mTOR pathway, its inhibition by this compound is anticipated to induce significant changes in the gene expression profiles of treated cells. Understanding these changes is paramount to delineating the mechanism of action of this compound and identifying potential biomarkers for its activity.
Experimental Design Overview
A robust experimental design is critical for obtaining reliable and interpretable results. The following workflow outlines the key stages for studying the effects of this compound on gene expression.
Caption: A comprehensive workflow for investigating the effects of this compound on gene expression.
Key Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving PRMT4, providing context for the potential downstream effects of this compound treatment.
Caption: PRMT4 acts as a transcriptional coactivator, and its inhibition by this compound can alter gene expression.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a biologically relevant cell line. For cancer studies, cell lines with known PRMT4 overexpression or dependency are ideal (e.g., certain breast or prostate cancer cell lines).
-
Dose-Response and Time-Course Experiments:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) for cell viability and the optimal treatment duration for observing significant changes in gene expression.
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
For the time-course experiment, treat cells with a fixed concentration of this compound (e.g., near the IC50) and harvest at different time points (e.g., 6, 12, 24, 48 hours).
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Analyze the data to determine the IC50 and the time point with maximal, non-toxic effects on gene expression of known PRMT4 targets.
-
-
-
Bulk Cell Treatment for RNA-seq:
-
Objective: To generate sufficient biological material for RNA sequencing.
-
Procedure:
-
Seed cells in larger culture vessels (e.g., 10 cm dishes).
-
Treat cells in triplicate with the determined optimal concentration of this compound and the vehicle control for the optimal duration.
-
Harvest cells for RNA extraction.
-
-
Protocol 2: RNA Extraction, Library Preparation, and Sequencing
-
RNA Extraction:
-
Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Perform on-column DNase treatment to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.
-
-
Library Preparation:
-
Prepare sequencing libraries from high-quality total RNA (e.g., 1 µg) using a stranded mRNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This involves poly(A) selection of mRNA, fragmentation, reverse transcription, and adapter ligation.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).
-
Protocol 3: Bioinformatics Analysis of RNA-seq Data
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification of Gene Expression: Generate a count matrix of reads per gene using tools like featureCounts.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated upon this compound treatment using packages like DESeq2 or edgeR in R.
-
Pathway and Gene Ontology (GO) Analysis: Use the list of differentially expressed genes to perform functional enrichment analysis using tools like GSEA or DAVID to identify biological pathways and processes affected by this compound.
Protocol 4: Validation of RNA-seq Results by qPCR
-
Gene Selection: Select a subset of differentially expressed genes from the RNA-seq data for validation, including both up- and down-regulated genes with varying fold changes. Also include a stably expressed housekeeping gene as an internal control.
-
Primer Design: Design qPCR primers for the selected genes using tools like Primer-BLAST.
-
cDNA Synthesis: Reverse transcribe an aliquot of the same RNA samples used for RNA-seq into cDNA.
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using a SYBR Green-based master mix.
-
A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis to ensure primer specificity.
-
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Hypothetical Dose-Response of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 1 | 85 ± 6.1 |
| 5 | 52 ± 7.3 |
| 10 | 25 ± 4.5 |
| 50 | 5 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Time-Course Effect of this compound on the Expression of a Known PRMT4 Target Gene (qPCR)
| Time (hours) | Relative Gene Expression (Fold Change vs. Vehicle) |
| 0 | 1.0 |
| 6 | 0.8 ± 0.1 |
| 12 | 0.5 ± 0.08 |
| 24 | 0.3 ± 0.05 |
| 48 | 0.35 ± 0.06 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Hypothetical Top Differentially Expressed Genes from RNA-seq Analysis (this compound vs. Vehicle)
| Gene Name | log2(Fold Change) | p-value | Adjusted p-value |
| Upregulated | |||
| Gene A | 2.5 | 1.2e-8 | 3.5e-7 |
| Gene B | 1.8 | 5.6e-7 | 9.1e-6 |
| Downregulated | |||
| Gene C | -3.1 | 8.9e-12 | 4.2e-10 |
| Gene D | -2.2 | 3.4e-9 | 7.8e-8 |
This structured approach will enable researchers to systematically investigate the impact of this compound on gene expression, providing valuable insights into its biological function and therapeutic potential.
Application Notes and Protocols for Live-Cell Imaging with SKI-73 Treatment
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to SKI-73
This compound is a cell-permeable prodrug that is converted intracellularly to its active form, SKI-72. SKI-72 is a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). PRMT4 is an important enzyme that catalyzes the methylation of arginine residues on histone and non-histone proteins, thereby playing a crucial role in the regulation of gene transcription, DNA damage response, and signal transduction.
Live-cell imaging with this compound offers a powerful approach to dissect the dynamic cellular processes regulated by PRMT4 in real-time. By inhibiting PRMT4 activity, researchers can visualize and quantify the immediate and downstream effects on protein localization, protein-protein interactions, and cellular signaling pathways.
Potential Applications in Live-Cell Imaging
-
Monitoring Nuclear-Cytoplasmic Shuttling: Investigate the role of PRMT4 in the subcellular localization of its target proteins.
-
Studying Transcriptional Dynamics: Visualize the effect of PRMT4 inhibition on the recruitment of transcription factors and co-activators to gene promoters.
-
Analyzing DNA Damage Response: Observe the impact of this compound on the recruitment of DNA repair proteins to sites of DNA damage.
-
Investigating Signal Transduction Pathways: Elucidate the role of PRMT4-mediated arginine methylation in cellular signaling cascades.
Quantitative Data Summary
The following table presents hypothetical data that could be generated from live-cell imaging experiments using this compound. This data is for illustrative purposes to guide experimental design and data presentation.
| Experiment | Cell Line | This compound Concentration (µM) | Parameter Measured | Control (Vehicle) | This compound Treated | Fold Change |
| Nuclear Localization of Protein X | U2OS | 10 | Nuclear/Cytoplasmic Fluorescence Ratio | 5.2 ± 0.4 | 1.8 ± 0.3 | -2.9 |
| Recruitment of Transcription Factor Y to Promoter Z | HeLa | 5 | Mean Fluorescence Intensity at Promoter | 1500 ± 120 | 450 ± 80 | -3.3 |
| DNA Damage Foci Formation (γH2AX) | A549 | 20 | Number of Foci per Nucleus (post-IR) | 85 ± 9 | 42 ± 7 | -2.0 |
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving PRMT4, which can be interrogated using this compound in live-cell imaging studies.
Caption: A simplified diagram of a PRMT4-mediated signaling pathway.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Nuclear-Cytoplasmic Shuttling
This protocol describes a general method for observing changes in the subcellular localization of a fluorescently-tagged protein of interest (POI-FP) upon treatment with this compound.
Materials:
-
Mammalian cells expressing POI-FP (e.g., U2OS, HeLa)
-
Glass-bottom imaging dishes
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Hoechst 33342 (for nuclear staining)
-
Automated live-cell imaging microscope with environmental control
Procedure:
-
Cell Seeding: Seed cells expressing POI-FP onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C and 5% CO2.
-
Staining (Optional): On the day of imaging, replace the culture medium with live-cell imaging medium containing Hoechst 33342 (e.g., 1 µg/mL) and incubate for 15-30 minutes to label the nuclei.
-
Microscope Setup: Mount the dish on the microscope stage and allow the cells to equilibrate in the environmental chamber for at least 30 minutes.
-
Baseline Imaging: Acquire baseline images of the cells for 15-30 minutes before treatment. Capture images in the appropriate channels for POI-FP and Hoechst 33342.
-
This compound Treatment: Add this compound to the final desired concentration (e.g., 1-20 µM). For the control dish, add an equivalent volume of DMSO.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images every 5-15 minutes for the desired duration (e.g., 2-24 hours).
-
Data Analysis:
-
Segment the images to identify nuclear and cytoplasmic regions using the Hoechst signal.
-
Measure the mean fluorescence intensity of POI-FP in the nucleus and cytoplasm of individual cells over time.
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio for each cell at each time point.
-
Plot the change in this ratio over time for control and this compound treated cells.
-
Experimental Workflow Diagram
Caption: A general workflow for live-cell imaging experiments.
Protocol 2: Live-Cell Imaging of Protein Recruitment to DNA Damage Foci
This protocol outlines a method to visualize the effect of this compound on the recruitment of a fluorescently-tagged DNA repair protein (e.g., 53BP1-GFP) to sites of DNA damage induced by laser micro-irradiation.
Materials:
-
Cells expressing the fluorescently-tagged DNA repair protein
-
Glass-bottom imaging dishes
-
Live-cell imaging medium
-
This compound stock solution
-
Vehicle control (DMSO)
-
Confocal microscope equipped with a UV laser for micro-irradiation and environmental control
Procedure:
-
Cell Preparation: Prepare cells in glass-bottom dishes as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with this compound or vehicle for a specified time (e.g., 1-4 hours) before imaging.
-
Microscope Setup: Place the dish on the microscope stage and allow for equilibration.
-
Pre-damage Imaging: Acquire an image of the selected field of view before inducing DNA damage.
-
Laser Micro-irradiation: Use the UV laser to create a defined region of DNA damage within the nucleus of a target cell.
-
Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of the damaged cell, capturing images every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
Define a region of interest (ROI) corresponding to the site of laser damage.
-
Measure the mean fluorescence intensity within the ROI over time.
-
Correct for photobleaching.
-
Plot the recruitment kinetics (change in fluorescence intensity at the damage site over time) for control and this compound treated cells.
-
Troubleshooting Common Issues
-
Phototoxicity: Reduce laser power and exposure times. Increase the time interval between image acquisitions. Use a more sensitive camera.
-
Signal-to-Noise Ratio: Optimize the expression level of the fluorescent protein. Use a high numerical aperture objective. Use appropriate emission filters.
-
Cell Health: Ensure the environmental chamber maintains optimal temperature, humidity, and CO2 levels. Use a specialized live-cell imaging medium to minimize autofluorescence and phototoxicity.
-
Compound Precipitation: Check the solubility of this compound in the imaging medium. If precipitation occurs, try a lower concentration or a different formulation.
These application notes and protocols provide a framework for designing and executing live-cell imaging experiments with the PRMT4 inhibitor this compound. As with any new experimental system, optimization of cell lines, reagent concentrations, and imaging parameters will be critical for obtaining high-quality, reproducible data.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SKI-73 Insolubility in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with the PRMT4 inhibitor, SKI-73, in cell culture media. The following information is based on best practices for handling small molecule inhibitors and aims to address common challenges observed during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate after adding it to my cell culture medium. What is the cause?
This is a common issue known as "precipitation upon dilution" that occurs when a compound that is soluble in a stock solvent (like DMSO) is introduced into an aqueous environment like cell culture media where its solubility is much lower.[1] The organic solvent disperses in the media, leaving the compound to crash out of the solution.
Q2: What is the recommended solvent for preparing this compound stock solutions?
For many organic small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating highly concentrated stock solutions. However, it is crucial to check the manufacturer's datasheet for any specific solvent recommendations for this compound.
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
Several strategies can be employed to prevent precipitation:
-
Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best to keep it at or below 0.1% to minimize solvent toxicity.[2] Always include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments.
-
Serial Dilutions in DMSO: Instead of diluting your highly concentrated DMSO stock directly into the aqueous culture medium, perform initial serial dilutions in DMSO to lower the concentration before the final dilution into the media.
-
Stepwise Dilution: When adding the this compound stock to the culture media, do so dropwise while gently vortexing or swirling the media to facilitate rapid mixing and prevent localized high concentrations of the compound.
Q4: Can I use other solvents or additives to improve this compound solubility?
Yes, if DMSO is not effective or causes toxicity at the required concentration, other options can be explored. However, their compatibility with your specific cell line and assay must be validated.
-
Co-solvents: Ethanol or polyethylene (B3416737) glycol (PEG) can sometimes be used as co-solvents with DMSO or water.[3]
-
Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 can help maintain the solubility of hydrophobic compounds.[3]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the culture medium (within a range compatible with cell viability) might improve its solubility.[3]
Q5: Is it advisable to heat or sonicate my this compound solution to aid dissolution?
Gentle heating (e.g., in a 37°C water bath) and brief sonication can help dissolve stubborn compounds.[3] However, it is critical to first confirm the thermal stability of this compound, as excessive heat can lead to degradation.[3] Always visually inspect the solution for any changes in color or clarity that might indicate degradation.
Troubleshooting Guides
Problem: this compound precipitation is observed in the cell culture plate wells.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocol: Small-Scale Solubility Test in Cell Culture Media
-
Prepare a range of this compound dilutions: In sterile microcentrifuge tubes, prepare a series of dilutions of your this compound stock solution in your specific cell culture medium (without cells).
-
Incubate under experimental conditions: Incubate these tubes at 37°C in a cell culture incubator for the same duration as your planned experiment.
-
Visual Inspection: After incubation, carefully inspect each tube for any signs of precipitation (e.g., cloudiness, visible particles, or an oily film). A microscope can be used for a more detailed examination.[3]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is the approximate maximum soluble concentration of this compound in your specific media under your experimental conditions.
Data Presentation: Solvent and Additive Recommendations
| Solvent/Additive | Typical Starting Concentration | Maximum Recommended Concentration in Media | Considerations |
| DMSO | 10-100 mM (Stock) | ≤ 0.5% (ideally ≤ 0.1%) | Vehicle control is essential.[2] |
| Ethanol | - | < 1% | Check for cell toxicity. |
| Polyethylene Glycol (PEG) | - | Varies by MW and cell type | Can affect cell membranes. |
| Tween-20 / Triton X-100 | - | 0.01 - 0.1% | Can interfere with some assays.[3] |
| Pluronic F-68 | - | 0.01 - 0.1% | Generally considered less cytotoxic than other surfactants.[2] |
Signaling Pathway
This compound is a prodrug of SKI-72, which acts as a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[4] PRMT4 catalyzes the methylation of arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene transcription.
Caption: Simplified PRMT4 signaling pathway and this compound inhibition.
References
Technical Support Center: Managing SKI-73 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential off-target effects of the CARM1/PRMT4 inhibitor probe, SKI-73, in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a cell-permeable pro-drug that is processed within the cell into two active inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2] CARM1 is a methyltransferase that plays a crucial role in transcriptional regulation by methylating histone and non-histone proteins.[1]
Q2: What are the known off-target effects of this compound's active metabolites?
A2: The active metabolites of this compound, primarily (S)-SKI-72, have been shown to be highly selective for CARM1. In a comprehensive screening, the active forms demonstrated greater than 10-fold selectivity for CARM1 over a panel of 7 other human PRMTs and 26 other methyltransferases.[3] However, as with any small molecule inhibitor, the potential for off-target effects should be carefully considered and controlled for in your experiments.
Q3: Is there a negative control compound available for this compound?
A3: Yes, SKI-73N is available as a negative control.[4] It is a structurally related compound that is also processed intracellularly but the resulting metabolites are inactive against CARM1.[3] Using SKI-73N alongside this compound is a critical experimental control to distinguish on-target from off-target effects.
Q4: At what concentration should I use this compound in my cell-based assays?
A4: It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. It has been noted that concentrations above 5 µM may lead to cytotoxicity, so it is advisable to stay within a lower concentration range where target-specific effects are observed without significant impact on cell viability.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Problem 1: Observed phenotype is inconsistent with known CARM1 function.
-
Possible Cause: The observed phenotype may be due to the inhibition of an unknown off-target protein.
-
Troubleshooting Steps:
-
Use the Negative Control: Compare the phenotype induced by this compound with that of the inactive control compound, SKI-73N, at the same concentration. A phenotype that is present with this compound but absent with SKI-73N is more likely to be on-target.
-
Perform a Dose-Response Analysis: A bona fide on-target effect should correlate with the dose-dependent inhibition of CARM1 activity. Off-target effects may only appear at higher concentrations.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of CARM1. If the genetic approach mimics the phenotype observed with this compound, it provides strong evidence for an on-target effect.
-
Problem 2: High level of cytotoxicity observed at effective concentrations.
-
Possible Cause: The cytotoxicity may be an on-target effect of inhibiting CARM1 in your specific cell model, or it could be due to off-target toxicity.
-
Troubleshooting Steps:
-
Titrate to a Minimum Effective Concentration: Determine the lowest concentration of this compound that elicits the desired on-target phenotype while minimizing cytotoxicity.
-
Compare with Negative Control: Assess the cytotoxicity of SKI-73N. If SKI-73N is not cytotoxic at the same concentration, the toxicity is more likely linked to CARM1 inhibition.
-
Rescue Experiment: If possible, introduce a drug-resistant mutant of CARM1 into your cells. If the cytotoxicity is on-target, the resistant mutant should rescue the cells from the effects of this compound.
-
Quantitative Data Summary
The active metabolites of this compound have been profiled for their selectivity against a panel of other methyltransferases. The following table summarizes the high selectivity for CARM1.
| Target Family | Number of Targets Screened | Selectivity of Active Metabolites |
| Protein Arginine Methyltransferases (PRMTs) | 7 | >10-fold selective for CARM1 |
| Other Methyltransferases | 26 | >10-fold selective for CARM1 |
| Data derived from selectivity profiling mentioned in supporting literature.[3] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This method verifies that this compound's active metabolite directly binds to CARM1 inside the cell.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO), this compound, or the negative control SKI-73N at the desired concentration for a specified time.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C). Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Protein Extraction: After heating, pellet the aggregated proteins by centrifugation.
-
Analysis: Analyze the amount of soluble CARM1 remaining in the supernatant by Western blot or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of this compound compared to the vehicle and SKI-73N indicates target engagement.
In-Cell CARM1 Activity Assay
This assay measures the ability of this compound to inhibit the methyltransferase activity of CARM1 within the cell.
Methodology:
-
Cell Treatment: Treat cells with a dose range of this compound, SKI-73N, and vehicle control.
-
Substrate Methylation Analysis: Analyze the methylation status of a known intracellular CARM1 substrate (e.g., H3R17, PABP1) via Western blot using an antibody specific to the methylated form of the substrate.
-
Quantification: A dose-dependent decrease in the methylation of the substrate in this compound-treated cells, but not in SKI-73N or vehicle-treated cells, indicates on-target inhibition of CARM1 activity.[3]
Genetic Rescue Experiment
This experiment is a powerful tool to confirm that a phenotype is due to the inhibition of CARM1.
Methodology:
-
Generate a Drug-Resistant CARM1 Mutant: Introduce a mutation in the CARM1 gene that confers resistance to this compound's active metabolites without abolishing its enzymatic activity. This can be guided by structural information of the inhibitor-protein interaction.
-
Express in Cells: Express the drug-resistant CARM1 mutant in the cells of interest.
-
Treat with this compound: Treat the cells expressing the resistant mutant with this compound.
-
Analyze Phenotype: If the phenotype observed with this compound in wild-type cells is absent or significantly reduced in cells expressing the resistant CARM1 mutant, it strongly supports that the phenotype is an on-target effect.
Visualizations
Caption: Intracellular activation of this compound and its on-target inhibition of CARM1.
Caption: Logical workflow for troubleshooting unexpected phenotypes.
References
- 1. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peer review in A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion | eLife [elifesciences.org]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in SKI-73 Treated Cells
For researchers, scientists, and drug development professionals utilizing the PRMT4 (CARM1) inhibitor prodrug, SKI-73, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to navigate and interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable prodrug that, once inside the cell, is converted into its active form, SKI-72. SKI-72 is a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Co-activator-Associated Arginine Methyltransferase 1 (CARM1). PRMT4 is an enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene transcription.
Q2: What are the expected cellular effects of this compound treatment?
By inhibiting PRMT4, this compound treatment is expected to modulate transcription and downstream cellular processes. In many cancer cell lines, inhibition of PRMT4 has been shown to decrease cell proliferation, migration, and invasion. A key signaling pathway often affected is the AKT/mTOR pathway, which can be downregulated upon PRMT4 inhibition in certain contexts like hepatocellular carcinoma.
Q3: My experimental results with this compound are different from what I expected based on PRMT4's known functions. Why might this be?
Unexpected results can arise from several factors:
-
Off-Target Effects: Although SKI-72 is designed to be a selective PRMT4 inhibitor, it may have off-target activities at higher concentrations, potentially inhibiting other protein methyltransferases (such as PRMT6) or other unrelated proteins.
-
Prodrug Conversion Variability: The efficiency of this compound's conversion to the active SKI-72 can vary between different cell lines and experimental conditions. Inefficient conversion can lead to a weaker-than-expected effect, while altered metabolism of the prodrug could potentially generate unforeseen biologically active byproducts.
-
Cellular Context Dependency: The cellular response to PRMT4 inhibition can be highly dependent on the specific genetic and proteomic background of the cell line being used. The effects observed in one cell line may not be directly translatable to another.
-
Divergence from Genetic Knockout Phenotypes: Treatment with a small molecule inhibitor like SKI-72 can produce different outcomes compared to a genetic knockout of PRMT4. This can be due to the incomplete inhibition by the small molecule, its off-target effects, or the cell's ability to adapt to the presence of the inhibitor in ways that differ from its response to the complete absence of the protein.[1][2]
Q4: I'm observing high levels of cytotoxicity at concentrations where I expect to see specific inhibitory effects. What could be the cause?
High cytotoxicity can be a sign of off-target effects or non-specific toxicity of the compound. It is also possible that the solvent (e.g., DMSO) concentration is becoming toxic to the cells, especially at higher concentrations of your this compound stock solution. It is crucial to always run a vehicle-only control to account for any solvent-induced toxicity. The Chemical Probes Portal suggests that this compound should not be used in cell-based experiments at concentrations above 5 µM due to observed inhibition of cell growth at higher concentrations.[3]
Troubleshooting Guide
Issue 1: Weaker or No Observable Effect
If you are not observing the expected phenotype (e.g., decreased proliferation, changes in gene expression) after this compound treatment, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Poor Prodrug Conversion | 1. Confirm On-Target Engagement: Perform a Western blot to measure the methylation of a known PRMT4 substrate (e.g., MED12, BAF155). A decrease in the methylation of these substrates upon this compound treatment confirms that the prodrug is being converted to the active inhibitor and is engaging its target. 2. Increase Incubation Time: The conversion of this compound to SKI-72 and the subsequent biological effects may require a longer incubation period. |
| Suboptimal Inhibitor Concentration | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal effective concentration for your specific cell line and assay. 2. Consult Literature for Similar Cell Lines: Check for published studies that have used this compound or other PRMT4 inhibitors in similar cell types to guide your concentration selection. |
| Cell Line Insensitivity | 1. Assess PRMT4 Expression: While not always directly correlated with sensitivity, it is good practice to confirm that your cell line expresses PRMT4 at the protein level. 2. Consider Redundancy: Other PRMT family members or compensatory signaling pathways may be masking the effect of PRMT4 inhibition in your specific cell line. |
Issue 2: Unexpected or Contradictory Phenotypes
When the observed cellular response is contrary to the expected effects of PRMT4 inhibition, a systematic investigation is required.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Use a Negative Control: The inactive analog, SKI-73N, is a crucial control. If the unexpected phenotype is also observed with SKI-73N, it is likely due to an off-target effect or a non-specific effect of the chemical scaffold.[3] 2. Use a Structurally Different PRMT4 Inhibitor: Comparing the effects of this compound with another potent and selective PRMT4 inhibitor that has a different chemical structure can help to distinguish between on-target and off-target effects. 3. Perform a Kinase Panel Screen: To identify potential off-target kinases, a broad kinase inhibitor screen can be performed. |
| Activation of Compensatory Pathways | 1. Pathway Analysis: Use techniques like RNA-sequencing or proteomic analysis to identify signaling pathways that are unexpectedly activated or upregulated in response to this compound treatment. 2. Combination Treatments: Investigate whether co-treatment with an inhibitor of a suspected compensatory pathway can unmask the expected phenotype of PRMT4 inhibition. |
| Divergence from Genetic Models | 1. Compare with PRMT4 Knockdown/Knockout: If possible, compare the phenotype of this compound treatment with that of a stable PRMT4 knockdown or knockout cell line. This will help to delineate the effects that are specific to the pharmacological inhibition versus the complete loss of the protein.[1][2] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and throughout the experiment.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including the vehicle control) and is typically below 0.1%.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound, SKI-73N (negative control), or DMSO (vehicle control).
-
Incubation: Incubate the cells for the desired duration of the experiment.
-
Analysis: Harvest the cells for downstream analysis (e.g., Western blot, viability assay, RNA extraction).
Protocol 2: Western Blot for On-Target Engagement
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the methylated form of a known PRMT4 substrate (e.g., anti-methyl-MED12 or anti-methyl-BAF155). Also, probe for the total protein level of the substrate and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a suitable secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the relative levels of substrate methylation.
Visualizations
Caption: Workflow of this compound activation and its on-target effect on PRMT4.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
Caption: Simplified signaling pathways potentially affected by SKI-72.
References
Minimizing cytotoxicity of SKI-73 in primary cell cultures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SKI-73, a chemical probe for CARM1 (PRMT4), in primary cell cultures.[1][2] Our goal is to help you minimize cytotoxicity and achieve reliable, reproducible results.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After this compound Treatment
Q: I've treated my primary cells with this compound and am seeing a significant decrease in viability, even at concentrations where I expect to see a specific inhibitory effect. What could be causing this?
A: High cytotoxicity in primary cells treated with a small molecule inhibitor like this compound can stem from several factors. Primary cells are generally more sensitive than immortalized cell lines.[3] Here are the most common causes and steps to resolve them:
-
Inhibitor Concentration is Too High: The effective concentration of this compound can vary significantly between different primary cell types. A concentration that is effective in one cell type may be toxic to another.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific primary cells. This will help you find a therapeutic window that maximizes target inhibition while minimizing cell death. It is advisable to start with a lower concentration range for sensitive primary cells.[4]
-
-
Solvent Toxicity: this compound is typically dissolved in DMSO. While a necessary solvent, DMSO can be toxic to primary cells at higher concentrations.[4]
-
Solution: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally at or below 0.1% and not exceeding 0.5%.[4] Always include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experiments to isolate the effect of the solvent.[4]
-
-
Duration of Exposure: Continuous exposure to an inhibitor, even at a non-toxic concentration, can eventually lead to cell death.
-
Solution: Conduct a time-course experiment to identify the shortest exposure time required to achieve the desired biological effect.
-
-
Suboptimal Cell Health: Primary cells that are stressed, overly confluent, or have been passaged too many times are more susceptible to the cytotoxic effects of any treatment.[3][5]
Troubleshooting Workflow for High Cytotoxicity
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Issue 2: Inconsistent or Irreproducible Results Between Experiments
Q: I'm getting variable results with this compound in my primary cell experiments. Why is this happening and how can I improve reproducibility?
A: Inconsistent results are a common challenge, especially when working with sensitive primary cells and potent small molecules. Key factors to consider are:
-
Variability in Cell Culture: The physiological state of primary cells can significantly impact their response to treatment.
-
Solution: Maintain strict, consistent cell culture practices. Use cells from the same lot number and at a similar passage number for a set of experiments. Ensure cells are in the logarithmic growth phase when you begin treatment.[8]
-
-
Inhibitor Preparation and Storage: this compound, like many small molecules, can degrade if not handled or stored properly.
-
Solution: Prepare fresh stock solutions of this compound from powder for each experiment or prepare aliquots of a larger stock to avoid repeated freeze-thaw cycles. Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C.
-
-
Experimental Setup: Minor variations in your experimental setup can lead to significant differences in results.
-
Solution: Standardize your protocols. Use the same seeding density, treatment volumes, and incubation times for all experiments. Ensure even mixing when diluting the inhibitor into your media.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable prodrug that is processed into active inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][9] CARM1 is an enzyme that methylates arginine residues on histone and non-histone proteins, playing a key role in the regulation of gene transcription. By inhibiting CARM1, this compound can alter gene expression and associated cellular processes.[9]
Mechanism of Action for this compound
Caption: this compound acts as a prodrug to inhibit CARM1 activity.
Q2: How should I determine the starting concentration for this compound in my primary cells?
A2: The optimal concentration for this compound is highly dependent on the cell type. For many cancer cell lines, concentrations up to 10 µM have been used.[9][10] However, for sensitive primary cells, it is crucial to start with a much lower concentration range. A good starting point for a dose-response experiment would be a range from 0.1 nM to 1 µM.[4] This allows you to identify the lowest effective concentration and the threshold for cytotoxicity.
Q3: What are potential off-target effects of this compound?
A3: While this compound is designed to be a selective probe for CARM1, like all small molecule inhibitors, it may have off-target effects, especially at higher concentrations.[11][12] The active metabolites of this compound have shown good selectivity over other protein arginine methyltransferases (PRMTs).[10] However, comprehensive selectivity profiling across the entire kinome or other enzyme families may not be fully available. Unintended effects could arise from interactions with other proteins.[13] To confirm that the observed phenotype is due to CARM1 inhibition, consider using complementary approaches such as siRNA/shRNA knockdown of CARM1 or using a structurally distinct CARM1 inhibitor as a control.
Q4: How can I differentiate between a cytotoxic and a cytostatic effect?
A4: It is important to determine if this compound is killing the cells (cytotoxicity) or simply inhibiting their proliferation (cytostatic effect). This can be achieved by using a combination of assays:
-
Viability Assays (e.g., MTT, MTS): These measure metabolic activity, which can decrease due to either cell death or a halt in proliferation.
-
Cytotoxicity Assays (e.g., LDH release, Propidium Iodide staining): These assays measure the loss of cell membrane integrity, which is a hallmark of cytotoxicity.
-
Proliferation Assays (e.g., BrdU incorporation, Ki-67 staining): These directly measure DNA synthesis or the expression of proliferation markers.
By comparing the results of these assays, you can build a clearer picture of the inhibitor's effect.
Data Presentation
Table 1: Example Dose-Response Data for this compound in Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 48-hour treatment.
| This compound Conc. (µM) | Cell Viability (%) (Mean ± SD) | Target Methylation (%) (Mean ± SD) |
| Vehicle (0.1% DMSO) | 100 ± 4.5 | 100 ± 5.2 |
| 0.001 | 98 ± 5.1 | 92 ± 6.1 |
| 0.01 | 95 ± 4.8 | 68 ± 7.3 |
| 0.1 | 91 ± 6.2 | 35 ± 5.9 |
| 0.5 | 85 ± 5.5 | 12 ± 4.4 |
| 1.0 | 62 ± 7.1 | 8 ± 3.8 |
| 5.0 | 25 ± 6.8 | 5 ± 2.1 |
| 10.0 | 8 ± 3.3 | 4 ± 1.9 |
This table illustrates how to correlate cell viability with target engagement to find a therapeutic window. Here, 0.5 µM provides significant target inhibition with minimal cytotoxicity.
Table 2: Example Time-Course Data for this compound (0.5 µM) in Primary HUVECs.
| Treatment Duration (hours) | Cell Viability (%) (Mean ± SD) |
| 0 | 100 ± 4.1 |
| 6 | 98 ± 5.3 |
| 12 | 96 ± 4.9 |
| 24 | 92 ± 6.0 |
| 48 | 85 ± 5.5 |
| 72 | 68 ± 7.2 |
This table helps determine the optimal treatment duration before significant cytotoxicity occurs.
Experimental Protocols
Protocol 1: Dose-Response Determination for this compound using a Resazurin-based Viability Assay
This protocol is designed to determine the cytotoxic concentration 50 (CC50) of this compound in a specific primary cell type.
Materials:
-
Healthy, low-passage primary cells
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (cell culture grade DMSO)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and recover for 24 hours.
-
Serial Dilution: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Viability Assessment:
-
Add resazurin solution to each well (typically 10% of the well volume).
-
Incubate for 1-4 hours, or until a color change from blue to pink/purple is observed in the control wells.
-
Measure the fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium but no cells).
-
Normalize the fluorescence values of the treated wells to the vehicle control wells (set to 100% viability).
-
Plot the cell viability (%) against the log of this compound concentration to generate a dose-response curve and calculate the CC50 value.
-
Experimental Workflow for Dose-Response Assay
Caption: Workflow for determining the CC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. krishgen.com [krishgen.com]
- 4. benchchem.com [benchchem.com]
- 5. kosheeka.com [kosheeka.com]
- 6. promocell.com [promocell.com]
- 7. Cultivating Consistency: Tips and Tricks for Successful Cell Cultures [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound|CAS 2206744-61-6|DC Chemicals [dcchemicals.com]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. How to Use Inhibitors [sigmaaldrich.com]
- 12. icr.ac.uk [icr.ac.uk]
- 13. blog.addgene.org [blog.addgene.org]
How to confirm cellular uptake of SKI-73 prodrug
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the cellular uptake of the SKI-73 prodrug.
Disclaimer: Information regarding "this compound" is not publicly available. This guide is constructed based on general principles of prodrug analysis and makes certain assumptions about its nature for illustrative purposes. We assume this compound is a prodrug of a kinase inhibitor, designed to enhance cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which the this compound prodrug is expected to enter cells?
A1: The this compound prodrug is designed to be more lipophilic than its active counterpart to facilitate passive diffusion across the cell membrane. The primary expected mechanism of uptake is therefore simple diffusion, driven by the concentration gradient of the prodrug across the plasma membrane.[1] However, active transport mechanisms cannot be entirely ruled out without specific experimental evidence.
Q2: How is the this compound prodrug converted to its active form?
A2: Prodrugs are typically converted to their active forms by intracellular enzymes.[2] For this compound, it is anticipated that intracellular esterases cleave the prodrug moiety, releasing the active kinase inhibitor. The rate and extent of this conversion can vary between different cell types depending on their enzymatic activity.
Q3: What are the recommended methods to confirm the cellular uptake of the this compound prodrug?
A3: The choice of method depends on the specific experimental question and available equipment. The main approaches are:
-
Direct Measurement of Intracellular Concentrations: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the intracellular concentrations of both the this compound prodrug and its active metabolite.[3]
-
Visualization of Cellular Uptake: If a fluorescently labeled version of this compound is available, fluorescence microscopy or flow cytometry can be used to visualize and quantify its accumulation within cells.[1]
-
Indirect Measurement via Target Engagement: Assessing the engagement of the active drug with its intracellular target (e.g., inhibition of kinase phosphorylation) can serve as an indirect confirmation of cellular uptake and conversion.
Q4: Can I use a fluorescent tag to confirm the uptake of this compound?
A4: Yes, if a fluorescently labeled version of this compound is available. It is crucial to ensure that the fluorescent tag does not alter the uptake mechanism or intracellular localization of the prodrug.[1] Confocal microscopy can provide spatial information on where the prodrug accumulates within the cell.[3]
Troubleshooting Guides
Issue 1: Low or undetectable intracellular concentration of this compound prodrug or its active form via LC-MS/MS.
| Possible Cause | Troubleshooting Step |
| Poor cell membrane permeability | Increase incubation time and/or concentration of the this compound prodrug. Ensure the lipophilicity of the prodrug is within an appropriate range for passive diffusion. |
| Rapid efflux of the prodrug | Co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to see if intracellular concentrations increase. |
| Rapid conversion to the active form and subsequent metabolism | Analyze for downstream metabolites of the active drug in your LC-MS/MS protocol. Shorten the incubation time to capture the prodrug before it is fully metabolized. |
| Inefficient cell lysis or drug extraction | Optimize the cell lysis and extraction protocol. Ensure the solvent used is appropriate for extracting both the prodrug and the active drug.[3] |
| Nonspecific binding to the cell culture plate | For compounds with low intracellular concentrations, consider harvesting cells with trypsin-EDTA before extraction to eliminate nonspecific binding to the plate.[3] |
Issue 2: No or weak fluorescent signal in cells treated with fluorescently-labeled this compound.
| Possible Cause | Troubleshooting Step |
| Photobleaching of the fluorophore | Minimize exposure of the sample to the excitation light source. Use an anti-fade mounting medium. |
| Low intracellular concentration | Increase the concentration of the fluorescently-labeled this compound and/or the incubation time. |
| Incorrect filter sets on the microscope or cytometer | Ensure the excitation and emission filters are appropriate for the specific fluorophore used. |
| Fluorescent tag is cleaved or quenched upon cellular entry | Synthesize a control compound where the fluorophore is attached via a non-cleavable linker to test for intracellular quenching. |
Issue 3: No downstream effect on the target kinase phosphorylation despite confirmed uptake.
| Possible Cause | Troubleshooting Step |
| Inefficient conversion of the prodrug to the active form | Measure the activity of the relevant intracellular enzymes (e.g., esterases) in your cell line. Compare the efficacy of the prodrug to the active drug administered directly to cell lysates. |
| Active drug is rapidly metabolized or effluxed | Analyze for metabolites of the active drug and consider using efflux pump inhibitors. |
| The active drug does not engage the target in the cellular environment | Perform a cellular thermal shift assay (CETSA) or a similar target engagement assay to confirm that the active drug is binding to its intended target within the cell. |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound and its Active Metabolite by LC-MS/MS
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Incubation: Treat the cells with the this compound prodrug at the desired concentration and incubate for the desired time at 37°C.
-
Cell Washing: Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Cell Lysis and Extraction: Add an appropriate volume of ice-cold extraction solvent (e.g., 80% methanol) containing an internal standard to each well. Scrape the cells and collect the lysate.
-
Sample Preparation: Vortex the cell lysates and centrifuge at high speed to pellet the cell debris. Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of the this compound prodrug and its active metabolite.
-
Data Normalization: Normalize the quantified drug concentration to the protein concentration or cell number in each sample.
Protocol 2: Visualization of Cellular Uptake using Fluorescently-Labeled this compound
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Compound Incubation: Treat the cells with the fluorescently-labeled this compound at the desired concentration and incubate for the desired time at 37°C.
-
Cell Washing: Gently wash the cells three times with warm PBS.
-
Nuclear and/or Membrane Staining (Optional): Stain the cells with a nuclear stain (e.g., DAPI) and/or a membrane stain to visualize cellular compartments.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the this compound fluorophore and any other stains used.
-
Image Analysis: Analyze the images to determine the subcellular localization and quantify the fluorescence intensity per cell.
Visualizations
Caption: Experimental workflow for confirming cellular uptake of this compound.
Caption: Proposed mechanism of action for the this compound prodrug.
Caption: Troubleshooting logic for low cellular uptake of this compound.
References
- 1. Cancer Cell‐Specific Fluorescent Prodrug Delivery Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Age Forces You to Change the Way You Ski - SeniorsSkiing.com [seniorsskiing.com]
- 3. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to SKI-73 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to SKI-73, a prodrug of the potent and selective PRMT4 (CARM1) inhibitor, SKI-72. While direct resistance mechanisms to this compound are still an emerging area of research, this guide draws upon established principles of drug resistance to protein arginine methyltransferase (PRMT) inhibitors and related targeted therapies.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced response. What are the potential general mechanisms of resistance?
A1: Acquired resistance to targeted therapies like this compound can arise from various molecular changes within the cancer cells. Based on studies of other PRMT inhibitors, potential mechanisms include:
-
Alterations in Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can pump the active form of the drug (SKI-72) out of the cells, reducing its intracellular concentration.
-
Target Alteration: While less common for this class of inhibitors, mutations in the PRMT4 gene could potentially alter the drug binding site, reducing the inhibitor's efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of PRMT4 by upregulating parallel signaling pathways that promote survival and proliferation. Pathways such as PI3K/Akt/mTOR and MAPK have been implicated in resistance to other epigenetic modifiers.[1]
-
Changes in Downstream Effectors: Alterations in the expression or function of proteins downstream of PRMT4 that are critical for its anti-cancer effects could also lead to resistance.
Q2: How can I begin to investigate the mechanism of resistance in my this compound-resistant cell line?
A2: A systematic approach is recommended to elucidate the resistance mechanism in your specific cell line. Consider the following experimental workflow:
-
Confirm Resistance: Perform dose-response curves with this compound on your resistant cell line and compare them to the parental, sensitive cell line to quantify the shift in IC50.
-
Sequence the Target: Sequence the PRMT4 gene in both sensitive and resistant cell lines to check for any acquired mutations.
-
Assess Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) with and without a known ABC transporter inhibitor (e.g., verapamil) to assess whether drug efflux is increased in the resistant line.
-
Analyze Signaling Pathways: Use techniques like Western blotting or phospho-protein arrays to compare the activation status of key survival pathways (e.g., p-Akt, p-ERK) between sensitive and resistant cells, both at baseline and after this compound treatment.
Q3: Are there any known combination strategies to overcome resistance to PRMT inhibitors?
A3: Yes, preclinical studies with other PRMT inhibitors have shown that combination therapies can be effective in overcoming resistance.[2][3] While specific combinations for this compound are not yet established, you could explore the following rational combinations in your resistant model:
-
PI3K/mTOR Inhibitors: If you observe activation of the PI3K/Akt/mTOR pathway in your resistant cells, combining this compound with a PI3K or mTOR inhibitor could restore sensitivity.
-
MAPK Pathway Inhibitors: Similarly, if the MAPK pathway is upregulated, a MEK or ERK inhibitor in combination with this compound may be synergistic.
-
DNA Damage Response (DDR) Inhibitors: Given the role of PRMTs in DNA damage repair, combining this compound with DDR inhibitors (e.g., PARP inhibitors) could be a viable strategy, particularly if your cancer cell line has underlying DNA repair defects.[3]
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy over several passages.
| Possible Cause | Troubleshooting Step |
| Development of a resistant subpopulation | 1. Perform single-cell cloning to isolate and characterize subpopulations with varying degrees of resistance. 2. Analyze molecular markers (e.g., expression of specific proteins) to identify the resistant clone. |
| Changes in cell culture conditions | 1. Ensure consistency in media formulation, serum batch, and incubator conditions (CO2, temperature, humidity). 2. Periodically re-authenticate the cell line to check for cross-contamination or genetic drift. |
| Degradation of this compound stock solution | 1. Prepare fresh this compound stock solutions from powder. 2. Aliquot and store at the recommended temperature (-80°C) to minimize freeze-thaw cycles. |
Problem 2: Complete lack of response to this compound in a cell line expected to be sensitive.
| Possible Cause | Troubleshooting Step |
| Incorrect cell line identity | 1. Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. |
| Intrinsic resistance | 1. Analyze the baseline expression of PRMT4 and key downstream targets. 2. Investigate whether the cell line harbors mutations or alterations in pathways that confer intrinsic resistance to PRMT4 inhibition. |
| Poor conversion of this compound to its active form (SKI-72) | 1. Measure the intracellular concentration of SKI-72 using techniques like LC-MS/MS if available. 2. Test the direct active compound, SKI-72, if it is commercially available, to bypass the prodrug conversion step. |
Quantitative Data Summary
Quantitative data on this compound resistance is not yet widely available in published literature. The following table is a template for researchers to structure their own findings when comparing sensitive and resistant cell lines.
| Parameter | Parental (Sensitive) Cell Line | This compound Resistant Cell Line |
| This compound IC50 (µM) | e.g., 0.5 µM | e.g., 5.0 µM |
| PRMT4 Expression (Relative to loading control) | e.g., 1.0 | e.g., 1.1 |
| p-Akt/Total Akt Ratio | e.g., 0.8 | e.g., 2.5 |
| p-ERK/Total ERK Ratio | e.g., 1.2 | e.g., 3.0 |
| ABC Transporter (e.g., ABCB1) Expression | e.g., Low | e.g., High |
Detailed Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
-
Cell Culture: Culture the parental cancer cell line in its recommended growth medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to their IC50.
-
Dose Escalation: Once the cells resume normal proliferation, increase the concentration of this compound in a stepwise manner (e.g., 1.5x, 2x, 5x, 10x the initial IC50).
-
Maintenance: Maintain the resistant cell line in a medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.
-
Characterization: Periodically assess the IC50 of the resistant cell line to confirm the level of resistance.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Lyse both parental and resistant cells, with and without this compound treatment, using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., PRMT4, p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH or β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Visualizations
Caption: Workflow for developing and characterizing this compound resistant cell lines.
Caption: Upregulation of PI3K/Akt and MAPK pathways can bypass PRMT4 inhibition.
References
- 1. Protein arginine methyltransferases (PRMTs): Orchestrators of cancer pathogenesis, immunotherapy dynamics, and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer synthetic vulnerabilities to PRMT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising role of protein arginine methyltransferases in overcoming anti-cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating In Vivo Studies with SKI-73: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers utilizing SKI-73 in in vivo studies. This compound is a potent, specific, and covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a key enzyme implicated in various cellular processes, including the TGFβ signaling pathway, which is crucial in cancer metastasis. This guide is designed to address specific issues that may be encountered during experimentation, ensuring the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also referred to as 6RK73, is a covalent and irreversible inhibitor of UCHL1.[1] It functions by forming a stable isothiourea adduct with the active site of the UCHL1 enzyme, effectively blocking its deubiquitinating activity.[1][2] This inhibition has been demonstrated to impact downstream signaling pathways, most notably the Transforming Growth Factor-β (TGFβ) signaling cascade.[1]
Q2: How should I prepare and store this compound for in vivo use?
A2: For in vivo experiments, it is crucial to prepare fresh working solutions on the day of use.[1] A common formulation involves dissolving this compound in a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O. Stock solutions of this compound in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1]
Q3: What is the recommended dosage and administration route for this compound in mouse models?
A3: In a murine xenograft model for breast cancer metastasis, a dosage of 20 mg/kg administered via intraperitoneal (i.p.) injection every other day has been used.
Q4: What are the known off-target effects or toxicity concerns with this compound?
A4: While this compound is highly specific for UCHL1 over its close homolog UCHL3, it is important to note that its cellular selectivity may be limited.[3] Another UCHL1 inhibitor, LDN-57444, has been reported to have off-target toxicity and chemical instability.[3] Therefore, it is recommended to perform dose-response studies to identify a concentration that provides maximal inhibition with minimal toxicity.[1] If unexpected toxicity is observed in vivo, consider reducing the dose or frequency of administration.
Troubleshooting Guide for In Vivo Studies
This section addresses common problems researchers may face during in vivo experiments with this compound.
Problem 1: Lack of Efficacy or Inconsistent Results in Animal Models
| Possible Cause | Recommended Solution |
| Suboptimal Dosing or Scheduling | The dosage of 20 mg/kg every other day is a starting point. The optimal dose and schedule can vary depending on the animal model, tumor type, and disease progression. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose. |
| Poor Bioavailability | Although a standard formulation exists, absorption and distribution can vary. If poor bioavailability is suspected, consider alternative administration routes (e.g., oral gavage, intravenous) if feasible, or explore alternative formulation strategies to improve solubility and absorption. Another UCHL1 inhibitor, LDN-57444, is known for its very low water solubility, which presents a challenge for successful drug development.[4] |
| Compound Instability in Dosing Solution | Always prepare fresh dosing solutions immediately before administration.[1] Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and/or sonication may help to redissolve the compound.[1] |
| Inactive Target Pathway in the Model | The efficacy of this compound is dependent on the activity of the UCHL1-TGFβ pathway in your specific cancer model. Confirm the expression and activity of UCHL1 and the TGFβ pathway in your tumor model through Western blotting or immunohistochemistry before initiating in vivo studies.[1] |
Problem 2: Unexpected Toxicity or Adverse Events in Animals
| Possible Cause | Recommended Solution |
| High Dosage | The administered dose may be too high for the specific animal strain or model, leading to off-target effects. Reduce the dosage and/or the frequency of administration. Closely monitor animals for signs of toxicity (e.g., weight loss, lethargy, ruffled fur). |
| Vehicle-Related Toxicity | The vehicle components (DMSO, PEG300, Tween 80) can sometimes cause adverse effects. Administer a vehicle-only control group to distinguish between compound- and vehicle-related toxicity. |
| Off-Target Effects | While specific, this compound may have unforeseen off-target effects.[3] If toxicity persists at effective doses, consider exploring the molecular basis of the toxicity through transcriptomic or proteomic analysis of affected tissues. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound (6RK73).
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC₅₀ for UCHL1 | 0.23 µM | [5] |
| IC₅₀ for UCHL3 | 236 µM | [5] |
Table 2: In Vivo Dosage and Administration in a Murine Xenograft Model
| Parameter | Details |
| Animal Model | NOD/SCID mice |
| Cell Line | MDA-MB-436-mCherry-Luc (Triple-Negative Breast Cancer) |
| Dosage | 20 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Frequency | Every other day for 28 days |
| Vehicle | 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
-
Prepare a stock solution of this compound in DMSO.
-
On each day of treatment, prepare the final dosing solution by diluting the stock solution in the vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
-
Ensure the final solution is clear and free of precipitation before administration.
Protocol 2: In Vivo Efficacy Study in a Breast Cancer Metastasis Mouse Model
-
Tumor Cell Inoculation: Anesthetize female NOD/SCID mice (6-8 weeks old). Inject 2 x 10⁵ MDA-MB-436-mCherry-Luc cells in 100 µL PBS into the left cardiac ventricle.
-
Treatment Initiation: Begin treatment three days after tumor cell injection.
-
Administration: Administer 20 mg/kg of the freshly prepared this compound formulation via intraperitoneal (i.p.) injection. Administer the vehicle solution to the control group.
-
Dosing Schedule: Repeat the injections every other day for a total of 28 days.
-
Monitoring: Monitor tumor metastasis weekly using an in vivo imaging system to detect luciferase activity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest organs for further analysis (e.g., histology, ex vivo imaging).
Visualizations
Signaling Pathway
Caption: Mechanism of UCHL1 in promoting TGFβ signaling and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for an in vivo efficacy study of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing a lack of in vivo efficacy with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Inhibition of UCH-L1 Deubiquitinating Activity with Two Forms of LDN-57444 Has Anti-Invasive Effects in Metastatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating PRMT4 as the Primary Target of SKI-73: A Comparative Guide
This guide provides a comprehensive analysis of experimental data to validate Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), as the primary target of the chemical probe SKI-73. For a thorough comparison, the performance of this compound is evaluated alongside other known PRMT4 inhibitors. This document is intended for researchers, scientists, and drug development professionals.
Introduction to PRMT4 and this compound
Protein Arginine Methyltransferase 4 (PRMT4/CARM1) is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins. This post-translational modification plays a significant role in the regulation of transcription. The dysregulation of PRMT4 activity has been implicated in various diseases, particularly in cancer, making it a compelling target for therapeutic intervention.[1][2]
This compound is a recently developed chemical probe with pro-drug properties designed to target PRMT4.[3] It is cell-permeable and is intracellularly processed into its active forms.[3] Validating the on-target engagement and selectivity of such probes is critical for their use in dissecting the biological functions of their targets.
Comparative Analysis of PRMT4 Inhibitors
To objectively assess the validation of PRMT4 as the target of this compound, its inhibitory potency and selectivity are compared with other well-characterized PRMT4 inhibitors.
| Inhibitor | Target(s) | IC50 (nM) for PRMT4 | Selectivity Profile | Reference |
| This compound (processed form 2a) | PRMT4 | 30 ± 3 | >10-fold selective over 7 other human PRMTs and 26 other methyltransferases. | [3] |
| TP-064 | PRMT4 | <10 | Inactive against other PRMTs except for PRMT6 (IC50 = 1.3 µM). | [4] |
| MS049 | PRMT4, PRMT6 | 34 (PRMT4), 43 (PRMT6) | Selective for PRMT4 and PRMT6 over other PRMTs. | [4][5] |
| SGC2085 | PRMT4 | 50 | Selectively inhibits PRMT6 with an IC50 of 5.2 µM, but not other PRMTs. | [4] |
| GSK3368715 | Type I PRMTs | 1148 | Broadly inhibits Type I PRMTs including PRMT1, PRMT3, PRMT6, and PRMT8 with higher potency. | [4] |
| PRMT4-IN-1 | PRMT4 | 3.2 | Selective for PRMT4. | [4] |
Cellular Activity of PRMT4 Inhibitors
The efficacy of an inhibitor in a cellular context is a key validation step. This is often assessed by measuring the inhibition of the methylation of known cellular substrates of PRMT4.
| Inhibitor | Cellular Assay | Cellular IC50 (µM) | Substrate(s) | Reference |
| MS049 | Western Blot | 1.4 ± 0.1 | Med12 | [5] |
| TP-064 | Western Blot | Not explicitly stated, but dose-dependent decrease shown. | BAF155, Med12 | [6] |
| TP-064 | Cellular Dimethylation Inhibition | 0.043 (MED12), 0.340 (BAF155) | MED12, BAF155 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.
Biochemical Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT4 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.
-
Reaction Setup : Prepare a reaction mixture containing purified recombinant PRMT4 enzyme, a suitable substrate (e.g., histone H3), and the inhibitor at various concentrations in a reaction buffer.
-
Initiation : Start the reaction by adding [³H]-SAM.
-
Incubation : Incubate the reaction at 30°C for a defined period.
-
Termination : Stop the reaction, typically by adding trichloroacetic acid.
-
Detection : The methylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis : The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (Western Blot)
This method assesses the ability of an inhibitor to block the methylation of endogenous PRMT4 substrates within cells.
-
Cell Culture and Treatment : Culture cells (e.g., HEK293T) and treat with the inhibitor at a range of concentrations for a specified duration (e.g., 48 hours).
-
Cell Lysis : Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification : Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting : Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation : Probe the membrane with a primary antibody specific for the methylated form of a known PRMT4 substrate (e.g., asymmetrically dimethylated MED12 or BAF155). Also, probe for the total protein level of the substrate and a loading control (e.g., GAPDH).
-
Detection : Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis : Quantify the band intensities and normalize the methylated substrate signal to the total substrate or loading control. The reduction in the methylation signal in a dose-dependent manner indicates cellular target engagement.[6]
Visualizations
PRMT4 Signaling Pathway and Inhibition
Caption: PRMT4 methylates substrates, influencing transcription. This compound is processed to an active inhibitor that blocks PRMT4 activity.
Experimental Workflow for Validating PRMT4 Inhibition
Caption: Workflow for validating this compound as a PRMT4 inhibitor, from biochemical assays to cellular target engagement.
References
- 1. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
A Comparative Guide to the Efficacy of SKI-73 and TP-064 on PRMT4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent inhibitors of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1): SKI-73 and TP-064. The information presented herein is compiled from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Executive Summary
Both this compound and TP-064 are potent inhibitors of PRMT4, an enzyme implicated in various cellular processes and a therapeutic target in oncology. TP-064 exhibits a slightly higher biochemical potency with an IC50 of less than 10 nM, while the active metabolite of the pro-drug this compound demonstrates an IC50 of 30 ± 3 nM. TP-064 has been extensively characterized in cellular assays, with determined IC50 values for the inhibition of substrate methylation. This compound, a chemical probe with pro-drug properties, is designed for efficient cell permeability and intracellular conversion to its active form. The choice between these inhibitors may depend on the specific experimental context, such as the need for a cell-permeable pro-drug versus a directly active compound.
Data Presentation
The following table summarizes the key quantitative data for this compound and TP-064 based on available literature.
| Parameter | This compound (Active Metabolite 2a) | TP-064 | Reference |
| Biochemical IC50 (PRMT4) | 30 ± 3 nM | < 10 nM | [1] |
| Cellular IC50 (BAF155 methylation) | Not explicitly reported | 340 ± 30 nM | [2] |
| Cellular IC50 (MED12 methylation) | Not explicitly reported | 43 ± 10 nM | [2] |
| Selectivity | >10-fold selective over 7 other PRMTs and 26 other methyltransferases | >100-fold selective for PRMT4 over most other PRMTs (exceptions: PRMT6 IC50 = 1.3 µM, PRMT8 IC50 = 8.1 µM) | [1][3] |
| Mode of Action | Pro-drug, active metabolite is a competitive inhibitor | Non-competitive inhibitor with respect to SAM and peptide substrate | [1][3] |
Experimental Protocols
Biochemical PRMT4 Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro potency of inhibitors against PRMT4, based on radiometric or fluorescence-based detection methods.
-
Reagents and Materials:
-
Recombinant human PRMT4 enzyme
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) or S-adenosyl-L-methionine (SAM) for non-radioactive assays
-
Histone H3 peptide (e.g., H3 1-25) or other known PRMT4 substrate
-
Inhibitor compounds (this compound active metabolite or TP-064)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
Scintillation fluid and counter (for radiometric assay) or appropriate detection reagents and plate reader (for fluorescence-based assays)
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a microplate, add the PRMT4 enzyme to each well.
-
Add the diluted inhibitor or vehicle control to the respective wells and pre-incubate for a defined period (e.g., 15 minutes at room temperature) to allow for inhibitor binding.
-
Initiate the methylation reaction by adding a mixture of the peptide substrate and [3H]-SAM (or SAM).
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction (e.g., by adding trichloroacetic acid for radiometric assays).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [3H]-SAM, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, follow the kit manufacturer's instructions for signal detection.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.[4]
-
Cellular PRMT4 Substrate Methylation Assay (Western Blot)
This protocol describes a method to assess the ability of an inhibitor to block PRMT4-mediated methylation of its substrates in a cellular context.
-
Reagents and Materials:
-
Cell line expressing PRMT4 and its substrates (e.g., HEK293)
-
Cell culture medium and supplements
-
Inhibitor compounds (this compound or TP-064)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against methylated substrates (e.g., anti-dimethyl-BAF155, anti-dimethyl-MED12) and total protein controls.
-
Secondary antibodies conjugated to HRP or a fluorescent dye.
-
Western blot reagents and equipment.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor or vehicle control for a specified duration (e.g., 48-72 hours).
-
Wash the cells with PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescence or fluorescence imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
-
Quantify the band intensities and calculate the IC50 value for the inhibition of substrate methylation.[5]
-
Mandatory Visualization
Caption: Simplified PRMT4 signaling pathway and its interaction with the AKT/mTOR cascade.
References
- 1. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and biochemical evaluation of bisubstrate inhibitors of protein arginine N-methyltransferases PRMT1 and CARM1 (PRMT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Comparative Analysis of SKI-73 and Other PRMT4 Inhibitors in Breast Cancer Models
A comprehensive guide for researchers and drug development professionals on the efficacy, mechanisms, and experimental evaluation of Protein Arginine Methyltransferase 4 (PRMT4) inhibitors in preclinical breast cancer studies.
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), has emerged as a significant therapeutic target in breast cancer due to its role in crucial cellular processes such as transcriptional regulation, RNA splicing, and signal transduction.[1][2] Dysregulation of PRMT4 activity is linked to breast cancer progression, making its inhibition a promising strategy for therapeutic intervention. This guide provides a comparative overview of SKI-73, a notable PRMT4 inhibitor, and other key inhibitors, with a focus on their performance in breast cancer models, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of PRMT4 Inhibitors
The following tables summarize the available quantitative data for this compound and other PRMT4 inhibitors in common breast cancer cell lines. Direct comparative studies with this compound are limited in the public domain; therefore, data from various sources are presented to provide a broader context.
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| This compound | MCF-7 | Cell Proliferation | Not specified; noted to inhibit invasion but not proliferation | [3] |
| MDA-MB-231 | Cell Proliferation | Not specified; noted to inhibit invasion but not proliferation | [3] | |
| EZM2302 | MCF-7 | Cell Proliferation | >20 | [2] |
| MDA-MB-231 | Cell Proliferation | Not specified | ||
| TP-064 | TNBC Cell Lines | Cell Proliferation | No significant antiproliferative effect | [4] |
| iCARM1 | MCF-7 | Cell Proliferation (EC50) | 1.797 | [3] |
| T47D | Cell Proliferation (EC50) | 4.74 | [3] | |
| BT474 | Cell Proliferation (EC50) | 2.13 | [3] | |
| MDA-MB-231 | Cell Proliferation (EC50) | 3.75 | [3] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary based on the specific experimental conditions, including cell density, incubation time, and the assay used. The lack of directly comparable IC50 values for this compound highlights a gap in the current literature.
Mandatory Visualization
PRMT4 Signaling Pathways in Breast Cancer
Caption: PRMT4 integrates signals from pathways like ERα and AKT/mTOR to regulate gene expression promoting breast cancer growth and invasion.
Experimental Workflow for Evaluating PRMT4 Inhibitors
Caption: A typical workflow for preclinical evaluation of PRMT4 inhibitors in breast cancer models.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of PRMT4 inhibitors on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
PRMT4 inhibitors (this compound, EZM2302, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PRMT4 inhibitors. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for PRMT4 Target Methylation
This protocol is to assess the inhibition of PRMT4's methyltransferase activity in breast cancer cells.
Materials:
-
Breast cancer cells treated with PRMT4 inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitors on the methylation of PRMT4 substrates.
Transwell Invasion Assay
This protocol measures the effect of PRMT4 inhibitors on the invasive potential of breast cancer cells.
Materials:
-
Breast cancer cells
-
Serum-free medium
-
Complete medium (chemoattractant)
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend breast cancer cells in serum-free medium and seed them into the upper chamber of the transwell insert. Add the PRMT4 inhibitor to the upper chamber.
-
Add complete medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with crystal violet.
-
Count the number of invading cells in several random fields under a microscope.
-
Compare the number of invading cells in the inhibitor-treated groups to the control group.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PRMT4 inhibitors in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Breast cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
PRMT4 inhibitor formulation for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of breast cancer cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the PRMT4 inhibitor or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).
-
Compare the tumor growth rates between the treatment and control groups to assess the efficacy of the inhibitor.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. Arginine methylation of BRD4 by PRMT2/4 governs transcription and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Arginine methylation of BRD4 by PRMT2/4 governs transcription and DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profile of SKI-73 Against PRMT Family Members: A Comparative Guide
This guide provides a framework for evaluating the selectivity of the novel inhibitor SKI-73 against the protein arginine methyltransferase (PRMT) family. Due to the limited publicly available data on this compound, this document serves as a template, incorporating comparative data from well-characterized PRMT inhibitors to illustrate how to position this compound's performance.
Data Presentation: Comparative Inhibitor Selectivity
A critical aspect of characterizing a new inhibitor is understanding its selectivity profile across the target enzyme family. The following table format is recommended for presenting the half-maximal inhibitory concentration (IC50) values of this compound against various PRMTs. For context, data for other known PRMT inhibitors are included.
| Target Enzyme | This compound IC50 (nM) | JNJ-64619178 IC50 (nM) | GSK3326595 IC50 (nM) | AH237 IC50 (nM) |
| PRMT1 | Data not available | >10,000[1] | >25,000 | 5,900[2] |
| PRMT3 | Data not available | >10,000[1] | >25,000 | - |
| PRMT4/CARM1 | Data not available | >10,000 | >25,000 | 2.8[2] |
| PRMT5 | Data not available | 0.14[1] | 6.2[3] | 0.42[2] |
| PRMT6 | Data not available | >10,000 | >25,000 | - |
| PRMT7 | Data not available | >10,000 | >25,000 | 831[2] |
| PRMT8 | Data not available | >10,000 | >25,000 | - |
| PRMT9 | Data not available | >10,000 | - | - |
Note: The provided IC50 values for JNJ-64619178, GSK3326595, and AH237 are sourced from published literature and are intended for comparative purposes. Researchers should generate their own data for this compound under consistent experimental conditions.
Experimental Protocols
To ensure data comparability, standardized experimental protocols are essential. The following is a generalized protocol for determining the IC50 of an inhibitor against a panel of PRMT enzymes using a radiometric assay.
In Vitro PRMT Inhibition Assay (Radiometric)
Objective: To determine the concentration at which an inhibitor reduces the enzymatic activity of a specific PRMT by 50% (IC50).
Materials:
-
Purified recombinant PRMT enzymes (PRMT1, PRMT3, PRMT4, PRMT5/MEP50, PRMT6, PRMT7, PRMT8)
-
Methyl donor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Substrate (e.g., Histone H4 peptide)
-
Test inhibitor (this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)
-
Scintillation fluid
-
Filter paper and filtration apparatus
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to achieve the desired final concentrations.
-
Reaction Mixture Preparation: In a microplate, combine the assay buffer, the specific PRMT enzyme, and the histone H4 peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (as a vehicle control) to the reaction mixture.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Start the methylation reaction by adding [³H]-SAM.
-
Reaction Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding trichloroacetic acid (TCA).
-
Substrate Capture: Spot the reaction mixture onto filter paper and allow it to air dry.
-
Washing: Wash the filter paper with TCA to remove unincorporated [³H]-SAM.
-
Scintillation Counting: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Generalized PRMT signaling pathway and point of inhibition.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound against PRMTs.
References
Comparative Analysis of PRMT4 Inhibitors: A Guide for Researchers
For immediate release
This guide provides a comparative overview of the activity of selective inhibitors targeting Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of PRMT4 inhibition.
It is important to note that while the chemical probe SKI-73 and its active form SKI-72 have been developed as potent and selective PRMT4 inhibitors, detailed in vitro and in vivo activity data from peer-reviewed publications are not publicly available at the time of this guide's compilation. Therefore, this guide will focus on a comparative analysis of well-characterized alternative PRMT4 inhibitors with published preclinical data: EZM2302 (GSK3359088) , TP-064 , and the dual PRMT4/PRMT6 inhibitor MS049 .
Introduction to PRMT4
PRMT4 is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in the regulation of various cellular processes, including transcriptional activation, RNA splicing, cell cycle progression, and DNA damage response.[2][3] Overexpression of PRMT4 has been implicated in several cancers, including breast, prostate, and colorectal cancers, making it an attractive therapeutic target.[1] Inhibition of PRMT4 is being explored as a strategy to disrupt cancer cell proliferation and survival.[1]
In Vitro Activity Comparison
The following table summarizes the in vitro biochemical and cellular activities of EZM2302, TP-064, and MS049 against PRMT4 and other related targets.
| Inhibitor | Target(s) | Biochemical IC50 | Cellular Activity (IC50) | Cell Line(s) | Reference(s) |
| EZM2302 (GSK3359088) | PRMT4 (CARM1) | 6 nM | PABP1 methylation: 38 nM; SmB demethylation (EC50): 18 nM | RPMI-8226 (Multiple Myeloma) | [3][4] |
| TP-064 | PRMT4 (CARM1) | < 10 nM | BAF155 methylation: 340 ± 30 nM; MED12 methylation: 43 ± 10 nM | HEK293 | [2][5] |
| MS049 | PRMT4, PRMT6 | PRMT4: 34 nM; PRMT6: 43 nM | H3R2me2a reduction: 0.97 µM; Med12-Rme2a reduction: 1.4 µM | HEK293 | [6] |
In Vivo Activity Comparison
This section provides a comparative summary of the in vivo efficacy of the selected PRMT4 inhibitors in preclinical xenograft models.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| EZM2302 (GSK3359088) | RPMI-8226 Multiple Myeloma Xenograft | 75, 150, 300 mg/kg, twice daily | Dose-dependent reduction in tumor growth | [4] |
| TP-064 | Not publicly available | Not applicable | Not applicable | |
| MS049 | Not publicly available | Not applicable | Not applicable |
Experimental Protocols
Biochemical IC50 Determination (General Protocol)
Biochemical assays to determine the half-maximal inhibitory concentration (IC50) of PRMT4 inhibitors typically involve measuring the transfer of a methyl group from a donor (e.g., S-adenosyl-L-methionine, SAM) to a substrate peptide by the PRMT4 enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human PRMT4, a substrate peptide (e.g., a histone H3-derived peptide), and radioactively labeled [3H]-SAM in an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., EZM2302, TP-064, or MS049) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of methylated peptide. This is often done by capturing the peptide on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Methylation Assay (Western Blot)
This protocol describes a general method to assess the ability of an inhibitor to block PRMT4-mediated methylation of its substrates within a cellular context.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 or a relevant cancer cell line) and allow them to adhere. Treat the cells with various concentrations of the PRMT4 inhibitor or a vehicle control for a specified duration (e.g., 72 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the methylated form of a known PRMT4 substrate (e.g., methylated BAF155, MED12, or H3R2) and a loading control (e.g., total protein or a housekeeping gene product like GAPDH).
-
Detection: After washing, incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of substrate methylation in treated versus untreated cells.
In Vivo Xenograft Study (General Protocol)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PRMT4 inhibitor in a mouse xenograft model.
-
Cell Line and Animal Model: Use an appropriate cancer cell line (e.g., RPMI-8226 for multiple myeloma) and an immunodeficient mouse strain (e.g., NOD/SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure them with calipers and randomize the mice into treatment and control groups.
-
Drug Administration: Administer the PRMT4 inhibitor (e.g., EZM2302) to the treatment group via a clinically relevant route (e.g., oral gavage) at one or more dose levels. The control group receives a vehicle solution.
-
Efficacy Evaluation: Continue treatment for a predetermined period and measure tumor volumes and mouse body weights regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis by western blot).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy of the inhibitor.
Signaling Pathways and Experimental Workflows
PRMT4 Signaling in Cancer
The following diagram illustrates a simplified signaling pathway involving PRMT4 in cancer. PRMT4 can be activated by upstream signals and, in turn, methylates various substrates, including histone and non-histone proteins. This methylation can lead to the activation of oncogenic signaling pathways, such as the AKT/mTOR pathway, and alter gene expression programs to promote cell proliferation, survival, and metastasis.
Caption: A simplified diagram of the PRMT4 signaling pathway in cancer.
Experimental Workflow for In Vitro Inhibitor Testing
The following diagram outlines a typical experimental workflow for evaluating the in vitro activity of a PRMT4 inhibitor.
Caption: A general workflow for in vitro testing of PRMT4 inhibitors.
Clinical Development Status
Conclusion
While the publicly available data for this compound is limited, the field of PRMT4 inhibition is advancing with several potent and selective inhibitors such as EZM2302, TP-064, and MS049. These compounds serve as valuable research tools to further elucidate the biological roles of PRMT4 and as potential starting points for the development of novel cancer therapeutics. This guide provides a comparative summary of the available preclinical data to aid researchers in selecting the appropriate tools for their studies.
References
- 1. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PRMT4 Inhibition: The Potent Inhibitor TP-064 Versus Genetic Knockdown
A Head-to-Head Examination of Two Key Research Tools for Studying Protein Arginine Methyltransferase 4 Function
This guide provides a detailed comparison of two primary methods for inhibiting the function of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1): the use of the selective small molecule inhibitor TP-064 and the application of genetic knockdown techniques, such as small interfering RNA (siRNA). This resource is intended for researchers, scientists, and drug development professionals investigating the roles of PRMT4 in various biological processes, including transcriptional regulation, cell proliferation, and cancer progression.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of TP-064 and PRMT4 genetic knockdown on key cellular processes, providing a clear comparison of their efficacy and observed outcomes in experimental settings.
Table 1: Comparison of Effects on PRMT4 Activity and Substrate Methylation
| Parameter | TP-064 (Chemical Inhibition) | PRMT4 Knockdown (siRNA) | Reference(s) |
| Target | PRMT4 enzymatic activity | PRMT4 mRNA and protein expression | [1][2] |
| Potency/Efficacy | IC50 < 10 nM (in vitro) | >75% reduction in protein levels | [1][3] |
| Effect on BAF155 Methylation | IC50 = 340 ± 30 nM (in cells) | Significant reduction | [1][2] |
| Effect on MED12 Methylation | IC50 = 43 ± 10 nM (in cells) | Significant reduction | [1][2] |
Table 2: Comparison of Cellular Phenotypes
| Phenotype | TP-064 (Chemical Inhibition) | PRMT4 Knockdown (siRNA) | Cell Type(s) | Reference(s) |
| Cell Proliferation | Inhibition | Inhibition | Multiple Myeloma, Hepatocellular Carcinoma | [1][4] |
| Cell Cycle | G1 phase arrest | G2 checkpoint accumulation (in some contexts), affects cell cycle gene expression | Multiple Myeloma, Osteosarcoma | [1][5][6] |
| Cell Migration & Invasion | Not explicitly stated | Inhibition | Hepatocellular Carcinoma | [4] |
| Apoptosis | Upregulation of pro-apoptotic genes upon deletion | Increased apoptosis | Multiple Myeloma, Prostate Cancer | [7][8] |
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: PRMT4 signaling pathway and points of inhibition.
Caption: General experimental workflow for comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
-
Cell Lines: Multiple myeloma (e.g., NCI-H929, RPMI8226), hepatocellular carcinoma (e.g., YY-8103), or other relevant cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
TP-064 Treatment: TP-064 is dissolved in DMSO to create a stock solution. Cells are seeded in appropriate culture plates and, after 24 hours, treated with varying concentrations of TP-064 or DMSO as a vehicle control for the indicated times (typically 48-72 hours).[1]
Western Blot Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against PRMT4, methylated substrates (e.g., anti-BAF155-Rme2a, anti-MED12-Rme2a), signaling proteins (e.g., AKT, p-AKT, mTOR, p-mTOR), or loading controls (e.g., GAPDH, β-actin) overnight at 4°C.[4]
Cell Proliferation Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a specified density.
-
Treatment: Cells are treated with TP-064 or transfected with siRNA as described above.
-
Viability Measurement: At the desired time points, cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or an ATP-based assay (e.g., CellTiter-Glo) according to the manufacturer's instructions. The absorbance or luminescence is measured using a microplate reader.[1][4]
Cell Cycle Analysis
-
Cell Collection and Fixation: Following treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.[10]
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using appropriate software (e.g., ModFit).[10]
Conclusion
Both the selective chemical inhibitor TP-064 and genetic knockdown of PRMT4 serve as powerful tools to investigate the function of this important enzyme. TP-064 offers the advantage of acute, dose-dependent, and reversible inhibition of PRMT4's enzymatic activity, making it suitable for pharmacological studies and validating PRMT4 as a therapeutic target.[1] Genetic knockdown, on the other hand, provides a method to study the effects of long-term depletion of the PRMT4 protein, which can reveal phenotypes that may not be apparent with short-term enzymatic inhibition. The choice between these two approaches will depend on the specific research question. For cross-validation, employing both methods is highly recommended to provide robust and reliable data on the cellular consequences of PRMT4 inhibition.
References
- 1. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protein arginine methyltransferase 7 regulates the cell cycle and promotes the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNAi Four-Step Workflow | Thermo Fisher Scientific - NP [thermofisher.com]
- 10. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SKI-73 and Other SAM-Competitive Inhibitors for Protein Arginine Methyltransferase Research
For Immediate Publication
NEW YORK, December 9, 2025 – In the rapidly evolving landscape of epigenetic research, the development of potent and selective inhibitors for protein arginine methyltransferases (PRMTs) is paramount for elucidating their roles in health and disease. This guide provides a detailed comparative analysis of SKI-73, a notable S-adenosyl-L-methionine (SAM)-competitive inhibitor, alongside other prominent inhibitors in its class. This publication is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection of chemical probes for their studies.
Introduction to this compound and SAM-Competitive Inhibition
This compound is a cell-permeable prodrug that is intracellularly converted to its active form, SKI-72, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4. As a SAM-competitive inhibitor, SKI-72 functions by binding to the SAM-binding pocket of the enzyme, thereby preventing the binding of the natural methyl donor, S-adenosylmethionine, and subsequent methylation of substrate proteins. The dysregulation of CARM1 activity has been implicated in various cancers, making it a significant therapeutic target.[1][2][3] This guide will compare the biochemical and cellular activities of this compound with other well-characterized SAM-competitive inhibitors targeting PRMTs.
Comparative Performance Data
The following tables summarize the key performance metrics of this compound and other selected SAM-competitive PRMT inhibitors, including TP-064, EZM2302, and GSK3368715. The data has been compiled from various published studies to provide a comprehensive overview.
Table 1: Biochemical Potency (IC50) of PRMT Inhibitors
| Inhibitor | Target PRMT | IC50 (nM) | Assay Type |
| SKI-72 (active form of this compound) | CARM1 (PRMT4) | <10 | Radiometric |
| TP-064 | CARM1 (PRMT4) | <10 | Radiometric |
| EZM2302 | CARM1 (PRMT4) | 6 | Biochemical |
| GSK3368715 | PRMT1 | 3.1 | Biochemical |
| PRMT3 | 48 | Biochemical | |
| CARM1 (PRMT4) | 1148 | Biochemical | |
| PRMT6 | 5.7 | Biochemical | |
| PRMT8 | 1.7 | Biochemical |
Table 2: Cellular Activity of PRMT Inhibitors
| Inhibitor | Cell Line | Cellular Target/Phenotype | IC50/EC50 (nM) |
| This compound | MCF-7 (Breast Cancer) | Inhibition of BAF155 methylation | ~500 |
| TP-064 | NCI-H929 (Multiple Myeloma) | Inhibition of cell proliferation | ~100 |
| Inhibition of BAF155 dimethylation | 340 | ||
| Inhibition of MED12 dimethylation | 43 | ||
| EZM2302 | RPMI-8226 (Multiple Myeloma) | Inhibition of PABP1 methylation | 38 |
| GSK3368715 | Various Cancer Cell Lines | Inhibition of cell growth | Varies |
Table 3: Selectivity Profile of PRMT Inhibitors
| Inhibitor | Primary Target | Selectivity Notes |
| SKI-72 | CARM1 (PRMT4) | Highly selective against other PRMTs. |
| TP-064 | CARM1 (PRMT4) | >100-fold selectivity over other HMTs. Some activity against PRMT6 (IC50 = 1.3 µM).[2][4][5][6] |
| EZM2302 | CARM1 (PRMT4) | Selective against a panel of other methyltransferases.[3][7] |
| GSK3368715 | Type I PRMTs (PRMT1, 3, 6, 8) | Significantly less potent against CARM1 (PRMT4).[1][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of SAM-competitive inhibitors.
Radiometric Methyltransferase Assay
This assay directly measures the enzymatic activity of PRMTs by quantifying the transfer of a radiolabeled methyl group from [³H]-SAM to a substrate.
-
Reaction Setup: A reaction mixture is prepared containing the PRMT enzyme, a suitable substrate (e.g., histone H3 peptide for CARM1), [³H]-SAM, and the test inhibitor at various concentrations in an appropriate reaction buffer.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the methylation reaction to proceed.
-
Quenching and Detection: The reaction is stopped, and the methylated substrate is separated from the unreacted [³H]-SAM, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing steps.
-
Quantification: The radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.[10][11][12][13]
-
Cell Treatment: Intact cells are treated with the test inhibitor or vehicle control (DMSO) for a defined period.
-
Thermal Challenge: The treated cells are heated to a range of temperatures. The binding of the inhibitor is expected to increase the thermal stability of the target protein.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein in the supernatant is quantified using methods such as Western blotting or ELISA.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
In Vitro BAF155 Methylation Assay
This assay specifically assesses the ability of CARM1 inhibitors to block the methylation of a key non-histone substrate, BAF155.[14][15][16]
-
Reagents: Recombinant CARM1 enzyme, purified BAF155 protein or a relevant peptide, SAM, and the test inhibitor are used.
-
Reaction: The components are incubated together in a reaction buffer.
-
Detection: The methylation of BAF155 can be detected using various methods, including:
-
Western Blot: Using an antibody specific for methylated BAF155.
-
Radiolabeling: Using [³H]-SAM and detecting the incorporated radioactivity.
-
-
Analysis: The level of BAF155 methylation is quantified and compared between inhibitor-treated and control samples to determine the inhibitory activity.
Visualizing Molecular Pathways and Experimental Designs
To facilitate a deeper understanding of the mechanisms of action and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: CARM1 signaling pathway and the mechanism of inhibition by this compound.
Caption: A generalized experimental workflow for the characterization of SAM-competitive inhibitors.
Conclusion
This compound represents a potent and selective tool for the investigation of CARM1 biology. Its prodrug strategy allows for effective intracellular delivery of the active inhibitor, SKI-72. When compared to other SAM-competitive inhibitors such as TP-064 and EZM2302, this compound demonstrates comparable in vitro potency against CARM1. The choice of inhibitor will ultimately depend on the specific experimental context, including the desired selectivity profile and the cellular system under investigation. This guide provides a foundational dataset and standardized protocols to aid researchers in navigating the growing arsenal (B13267) of chemical probes for PRMTs, thereby accelerating discoveries in this critical area of epigenetic regulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK3368715 (EPZ019997) - Chemietek [chemietek.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CARM1 Methylates Chromatin Remodeling Factor BAF155 to Enhance Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Assessing the On-Target Engagement of SKI-73 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target engagement of SKI-73, a chemical probe for Coactivator-Associated Arginine Methyltransferase 1 (CARM1), with other known CARM1 inhibitors. Experimental data from various cellular assays are presented to facilitate an objective assessment of its performance.
Introduction to this compound and CARM1
This compound is a cell-permeable prodrug that is intracellularly processed into its active form, SKI-72, a potent inhibitor of CARM1.[1] CARM1, also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. This post-translational modification plays a critical role in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction. Dysregulation of CARM1 activity has been implicated in several diseases, including cancer, making it an attractive therapeutic target.
Verifying that a small molecule inhibitor reaches and binds to its intended intracellular target is a crucial step in drug development. This guide focuses on the methods used to assess the on-target engagement of this compound in a cellular context and compares its performance with other well-characterized CARM1 inhibitors.
CARM1 Signaling Pathway and Point of Inhibition
The following diagram illustrates the general mechanism of CARM1-mediated protein methylation and the point at which this compound (after conversion to its active form) and other inhibitors exert their effect.
Caption: CARM1-mediated protein methylation pathway and inhibition by this compound.
Experimental Workflow for Assessing On-Target Engagement
Several biophysical and biochemical methods can be employed to confirm that a compound binds to its intended target within cells. The following diagram outlines a general workflow for assessing the on-target engagement of a CARM1 inhibitor like this compound.
Caption: General workflow for assessing CARM1 on-target engagement in cells.
Quantitative Comparison of CARM1 Inhibitors
The following table summarizes the available quantitative data for this compound and other CARM1 inhibitors from various on-target engagement assays.
| Compound | Assay Type | Cell Line | Key Parameter | Value | Reference |
| This compound (6a) | CETSA | MDA-MB-231 | Melting Temperature (Tm) of CARM1 | 63.9 ± 0.3 °C (with 15 µM this compound) | [1] |
| Negative Control (6b) | CETSA | MDA-MB-231 | Melting Temperature (Tm) of CARM1 | 60.2 ± 0.6 °C | [1] |
| DMSO | CETSA | MDA-MB-231 | Melting Temperature (Tm) of CARM1 | Not specified, used as baseline | [1] |
| EZM2302 | Biochemical Assay | N/A | IC50 for CARM1 | 6 nM | [2][3] |
| Cellular Assay (PABP1 Methylation) | RPMI-8226 | IC50 | 9 nM | [2] | |
| Cellular Assay (SmB Methylation) | RPMI-8226 | IC50 | 31 nM | [2] | |
| TP-064 | Biochemical Assay | N/A | IC50 for CARM1 | < 10 nM | [4] |
| Cellular Assay (BAF155 Methylation) | In-cell Western | IC50 | 340 ± 30 nM | [4] | |
| Cellular Assay (MED12 Methylation) | In-cell Western | IC50 | 43 ± 10 nM | [4] | |
| iCARM1 | CETSA | HEK293T | Target Engagement | Confirmed | [5] |
| Biochemical Assay (H3R17 peptide) | N/A | IC50 | 12.3 µM | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement by measuring the thermal stabilization of a target protein upon ligand binding in its native cellular environment.
Protocol:
-
Cell Treatment: Culture cells (e.g., MDA-MB-231) to the desired confluency. Treat the cells with the compound of interest (e.g., 15 µM this compound) or vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours) at 37°C.
-
Heat Shock: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein (CARM1) at each temperature point by Western blotting using a specific anti-CARM1 antibody.
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of the compound compared to the control indicates target engagement.
Western Blot for Substrate Methylation
This assay indirectly assesses the on-target engagement of CARM1 inhibitors by measuring the methylation status of known CARM1 substrates.
Protocol:
-
Cell Treatment: Treat cells with various concentrations of the CARM1 inhibitor or vehicle control for a defined period.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the methylated form of a known CARM1 substrate (e.g., methylated PABP1 or H3R17me2a). Also, probe a separate blot or strip and re-probe the same blot for the total level of the substrate protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities and normalize the methylated substrate signal to the total substrate and/or loading control. A dose-dependent decrease in the methylation signal indicates inhibition of CARM1 activity.
Logical Framework for On-Target Engagement
Caption: Logical framework for confirming on-target engagement of a CARM1 inhibitor.
Conclusion
The available data demonstrates that this compound effectively engages its target, CARM1, in cellular settings. The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target binding by showing a significant increase in the thermal stability of CARM1 in the presence of this compound.[1] This is further supported by assays showing the inhibition of methylation of known CARM1 substrates. When compared to other CARM1 inhibitors such as EZM2302 and TP-064, this compound presents a valuable tool for studying CARM1 biology. The choice of inhibitor for a particular study will depend on the specific experimental context, including the desired potency, selectivity, and the specific cellular pathways being investigated. This guide provides researchers with the necessary information to make an informed decision when selecting a CARM1 inhibitor for their studies.
References
- 1. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZM2302 (EZM-2302; GSK-3359088; GSK3359088) | arginine methyltransferase CARM1 inhibitor | CAS 1628830-21-6 | Buy EZM 2302 from Supplier InvivoChem [invivochem.com]
- 3. EZM2302 (GSK3359088) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-Head Comparison of CARM1 Inhibitors: SKI-73 vs. EZM2302
A Comprehensive Guide for Researchers in Oncology and Drug Discovery
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as protein arginine methyltransferase 4 (PRMT4), has emerged as a compelling therapeutic target in oncology. Its overexpression is implicated in the progression of various cancers, including breast cancer and multiple myeloma, making the development of potent and selective CARM1 inhibitors a key focus of research. This guide provides a detailed head-to-head comparison of two notable CARM1 inhibitors, SKI-73 and EZM2302, summarizing their biochemical and cellular activities, mechanisms of action, and available preclinical data. This objective comparison is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tool compound for their specific research needs.
Biochemical and Cellular Activity
This compound and EZM2302 are both potent inhibitors of CARM1 but exhibit distinct biochemical and cellular profiles. The following tables summarize the available quantitative data for each inhibitor.
Table 1: Biochemical Activity of this compound and EZM2302 against CARM1
| Parameter | This compound | EZM2302 |
| Active Form | SKI-72 (prodrug is this compound) | EZM2302 |
| Biochemical IC50 | 1100 ± 100 nM (this compound) 13 nM (SKI-72) | 6 nM |
| Assay Method | Radiometric filter paper assay | Biochemical assay (unspecified) |
Table 2: Cellular Activity of this compound and EZM2302
| Parameter | This compound | EZM2302 |
| Target Cell Type | Breast Cancer | Multiple Myeloma |
| Cellular Effect | Inhibition of cell invasion | Inhibition of cell proliferation |
| EC50 / IC50 | EC50 = 1.3 µM (MDA-MB-231 cell invasion) | IC50 values in the nanomolar range in multiple myeloma cell lines |
| Substrate Methylation Inhibition | IC50 = 538 nM (BAF155 methylation) IC50 = 1.43 µM (PABP-1 methylation) IC50 = 500-2600 nM (MED12 methylation, cell line dependent) | Potent inhibition of PABP1 and SMB methylation |
Mechanism of Action
A critical differentiator between this compound and EZM2302 lies in their distinct mechanisms of inhibiting CARM1 activity.
-
This compound acts as a cofactor-competitive inhibitor . Its active form, SKI-72, engages the binding site of the methyl donor, S-adenosylmethionine (SAM), thereby preventing the transfer of a methyl group to the substrate.[1]
-
EZM2302 functions as a peptide-competitive inhibitor . It binds to the substrate-binding pocket of CARM1 and its binding is stabilized by the presence of S-adenosyl-L-homocysteine (SAH), the product of the methylation reaction. This prevents the substrate from accessing the active site.
This fundamental difference in their binding modes can influence their specificity and cellular effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CARM1 signaling pathway and a general workflow for evaluating CARM1 inhibitors.
Caption: CARM1 signaling pathway and points of inhibition by this compound and EZM2302.
Caption: General experimental workflow for the evaluation of CARM1 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used to characterize CARM1 inhibitors.
Biochemical CARM1 Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a peptide substrate.
-
Reaction Setup: Prepare a reaction mixture containing CARM1 enzyme, a peptide substrate (e.g., histone H3 peptide), and assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA).
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor (this compound or EZM2302) to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes at room temperature).
-
Initiate Reaction: Start the reaction by adding [³H]-S-adenosylmethionine.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop Reaction & Spot: Stop the reaction by adding an acid (e.g., trichloroacetic acid) and spot the reaction mixture onto phosphocellulose filter paper.
-
Washing: Wash the filter paper extensively to remove unincorporated [³H]-SAM.
-
Scintillation Counting: Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Substrate Methylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block the methylation of a specific CARM1 substrate within cells.
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 for BAF155 methylation) and treat with a dose range of the inhibitor (this compound or EZM2302) for a specified duration (e.g., 48-72 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the methylated form of the substrate of interest (e.g., anti-methyl-BAF155) and a primary antibody for the total protein as a loading control (e.g., anti-BAF155 or anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the methylated protein signal to the total protein signal to determine the extent of inhibition.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to migrate through a basement membrane matrix, a key characteristic of metastatic cancer cells.
-
Chamber Preparation: Use transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in serum-free media in the upper chamber of the transwell insert. Add the test inhibitor (e.g., this compound) to the upper chamber.
-
Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol (B129727) and stain with a dye such as crystal violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields.
-
Data Analysis: Compare the number of invaded cells in the inhibitor-treated groups to the control group to determine the percent inhibition of invasion.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a common method to assess cell viability and proliferation.
-
Cell Seeding: Seed cells (e.g., multiple myeloma cell lines) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., EZM2302) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cell proliferation inhibition.
Conclusion
Both this compound and EZM2302 are valuable chemical probes for studying the biological functions of CARM1 and for exploring its potential as a therapeutic target. The choice between these two inhibitors will largely depend on the specific research question and the experimental context.
-
EZM2302 is a highly potent, peptide-competitive inhibitor with demonstrated anti-proliferative effects in hematological malignancies. Its strong in vitro and in vivo activity makes it a suitable candidate for studies focused on the direct therapeutic potential of CARM1 inhibition in relevant cancer models.
-
This compound , a prodrug of the potent SAM-competitive inhibitor SKI-72, offers a different mechanistic approach. Its demonstrated ability to inhibit cancer cell invasion suggests it may be particularly useful for investigating the role of CARM1 in metastasis.
The distinct mechanisms of action of these inhibitors also provide an opportunity to dissect the specific roles of the cofactor and substrate binding pockets of CARM1 in various cellular processes. As research in this field progresses, the continued characterization and comparison of these and other novel CARM1 inhibitors will be crucial for advancing our understanding of CARM1 biology and for the development of effective anti-cancer therapies.
References
Validating the Downstream Effects of SKI-73, a PRMT4 Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of SKI-73, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), and other well-characterized PRMT4 inhibitors. This document outlines key experimental data and detailed protocols for validating the on-target effects of these compounds on the downstream cellular signaling of PRMT4.
This compound is a cell-active prodrug that converts to the potent and selective PRMT4 inhibitor, SKI-72. PRMT4, also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a significant role in the regulation of gene transcription, RNA processing, and signal transduction. Dysregulation of PRMT4 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.
This guide will compare this compound with other notable PRMT4 inhibitors, TP-064 and MS023, presenting available experimental data to illustrate how the downstream effects of such inhibitors are validated.
Comparative Analysis of PRMT4 Inhibitors
To objectively assess the performance of this compound, it is essential to compare its biochemical and cellular activity with other known PRMT4 inhibitors. The following tables summarize the inhibitory concentrations (IC50) and validated downstream effects of TP-064 and MS023. While specific downstream validation data for this compound is not as widely published, the methodologies used for these other inhibitors provide a clear roadmap for its evaluation.
| Compound | Target(s) | IC50 (nM) | Cellular Assay Notes | Reference |
| TP-064 | PRMT4 | < 10 | Reduced arginine dimethylation of BAF155 (IC50 = 340 nM) and MED12 (IC50 = 43 nM) in multiple myeloma cell lines. | [1][2][3] |
| MS023 | Type I PRMTs (PRMT1, 3, 4, 6, 8) | PRMT1: 30PRMT3: 119PRMT4: 83PRMT6: 4PRMT8: 5 | Potently decreased cellular levels of histone H4 arginine 3 asymmetric dimethylation (H4R3me2a), a marker for PRMT1 activity, in MCF7 cells (IC50 = 9 nM). Reduced PRMT6-dependent H3R2me2a levels in HEK293 cells. | [4][5][6] |
Table 1: Biochemical and Cellular Potency of Selected PRMT Inhibitors. This table provides a side-by-side comparison of the inhibitory potency of TP-064 and MS023 against their respective targets and their effects in cellular assays.
Experimental Protocols for Validation of Downstream Targets
The following are detailed methodologies for key experiments to validate the effect of a PRMT4 inhibitor, such as this compound, on its downstream targets.
Western Blot for Histone and Non-Histone Protein Methylation
This protocol is designed to assess the methylation status of known PRMT4 substrates.
a. Cell Lysis and Protein Extraction:
-
Treat cells with the PRMT4 inhibitor (e.g., this compound) at various concentrations and time points.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.
-
Determine protein concentration using a BCA assay.
b. SDS-PAGE and Immunoblotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against specific methylated proteins (e.g., asymmetrically dimethylated BAF155, MED12, or H3R17) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the signal to a loading control such as total histone H3 or β-actin.
Quantitative PCR (qPCR) for Target Gene Expression
This protocol measures changes in the expression of genes known to be regulated by PRMT4.
a. RNA Extraction and cDNA Synthesis:
-
Treat cells with the PRMT4 inhibitor as described above.
-
Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
b. qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene(s), and a SYBR Green or TaqMan master mix.
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol identifies the genomic regions where PRMT4-mediated histone methylation is altered by the inhibitor.
a. Chromatin Preparation:
-
Treat cells with the PRMT4 inhibitor.
-
Crosslink proteins to DNA by adding formaldehyde (B43269) directly to the culture medium.
-
Quench the crosslinking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Sonciate the chromatin to shear the DNA into fragments of 200-500 bp.
b. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for a PRMT4-mediated histone mark (e.g., H3R17me2a).
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the crosslinks by heating.
-
Purify the immunoprecipitated DNA.
c. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Sequence the library on a high-throughput sequencing platform.
d. Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of enrichment.
-
Perform differential binding analysis to identify regions where the histone mark is significantly changed upon inhibitor treatment.
-
Annotate the differential peaks to nearby genes to infer the functional consequences of the changes in histone methylation.
Visualization of Signaling Pathways and Experimental Workflows
To better understand the mechanism of action of PRMT4 and the process of validating its inhibitors, the following diagrams are provided.
Caption: PRMT4 (CARM1) signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for validating the downstream effects of a PRMT4 inhibitor.
References
- 1. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma. | Sigma-Aldrich [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. MS023 | Structural Genomics Consortium [thesgc.org]
- 6. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
